3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Description
BenchChem offers high-quality 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-6-11-9-4-2-3-5-10(9)12-7-8/h2-5,8,11-12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDQHQHPELLNKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C2NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415898 | |
| Record name | 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133405-86-4 | |
| Record name | 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine: Discovery, Chemical Biology, and Synthetic Evolution
Executive Summary
The 1,5-benzodiazepine scaffold represents a "privileged structure" in medicinal chemistry, offering a highly versatile framework for the development of diverse therapeutic agents. While 1,4-benzodiazepines (e.g., diazepam) have historically dominated the landscape of GABAergic central nervous system (CNS) modulators, 1,5-benzodiazepines have emerged as critical targets for novel indications, including cholecystokinin (CCK) antagonism, HIV-1 reverse transcriptase inhibition, and advanced antimicrobial applications[1]. Among these, 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS: 133405-86-4) stands out due to its fully saturated, sp3-rich diazepine ring and chiral methyl substitution. This in-depth technical guide explores the historical discovery, structural dynamics, and field-proven synthetic methodologies for this specific tetrahydro-1,5-benzodiazepine derivative.
Historical Context & Discovery
The genesis of benzodiazepine chemistry predates the accidental discovery of chlordiazepoxide (the first 1,4-benzodiazepine) by Leo Sternbach in 1955[2]. In 1907, Thiele and Steimmig reported the very first synthesis of a 1,5-benzodiazepine derivative via the acid-catalyzed condensation of o-phenylenediamine with acetylacetone[3]. This foundational cyclocondensation reaction established the paradigm for accessing the 1,5-diazepine core[2].
Over the decades, pharmaceutical focus shifted from planar, highly conjugated 1,5-benzodiazepines to their saturated tetrahydro counterparts. The reduction of the diazepine ring to form 2,3,4,5-tetrahydro-1H-1,5-benzodiazepines significantly increases the fraction of sp3-hybridized carbons (
Structural Dynamics & Chemical Biology
The 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine core consists of a benzene ring fused to a saturated seven-membered diazepine ring.
-
Ring Puckering: Unlike the rigid, planar nature of unsaturated 1,4-benzodiazepines, the fully saturated 1,5-tetrahydro ring exhibits significant conformational flexibility, rapidly interconverting between distinct boat and chair-like conformations.
-
Stereocenter Influence: The introduction of a methyl group at the C3 position restricts this flexibility, favoring a specific pseudo-chair conformation that minimizes 1,3-diaxial steric clashes with the aromatic protons. This conformational locking is a critical design element for maximizing binding affinity when this scaffold is incorporated into larger peptidomimetic drugs.
Synthetic Methodologies & Experimental Workflows
Synthesizing the fully saturated 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine requires precise control over ring closure and oxidation states. Direct condensation of o-phenylenediamine with aliphatic diols often suffers from poor yields and requires expensive transition-metal catalysts. Therefore, the most reliable, self-validating protocol involves a two-step sequence: thermal cyclocondensation to a 2,4-dione intermediate, followed by exhaustive reduction[2].
Workflow Visualization
Figure 1: Two-step synthetic workflow for 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.
Protocol 1: Synthesis of 3-Methyl-1,5-benzodiazepine-2,4-dione
Causality & Logic: Diethyl 2-methylmalonate is specifically chosen over 2-methylmalonic acid to prevent thermal decarboxylation during the high-temperature cyclization required for the seven-membered ring closure. A Dean-Stark apparatus is employed to continuously remove the ethanol byproduct, driving the thermodynamic equilibrium strictly toward the desired dione[2].
Step-by-Step Procedure:
-
Preparation: Charge a 250 mL round-bottom flask with o-phenylenediamine (10.8 g, 100 mmol) and diethyl 2-methylmalonate (20.9 g, 120 mmol) in 100 mL of anhydrous xylene.
-
Catalysis: Add p-toluenesulfonic acid (p-TSA, 0.5 g) to activate the ester carbonyls for nucleophilic attack.
-
Cyclization: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 140°C (reflux) for 16 hours. The reaction progress is self-validating and monitored by the volumetric collection of ethanol in the trap.
-
Isolation: Cool the reaction mixture to room temperature. The 3-methyl-1,5-benzodiazepine-2,4-dione will precipitate out of the non-polar solvent as a solid.
-
Purification: Filter the crude solid under vacuum, wash with cold hexanes, and recrystallize from hot ethanol to yield pure white crystals.
Protocol 2: Exhaustive Reduction to the Tetrahydro Core
Causality & Logic: Borane-tetrahydrofuran (BH3·THF) is selected as the reducing agent over Lithium Aluminum Hydride (LiAlH4). While LiAlH4 is a stronger reductant, its harsh basicity can lead to unwanted ring-opening (cleavage of the diazepine core). BH3·THF selectively coordinates to the amide carbonyls, reducing them to amines while preserving the structural integrity of the heterocycle.
Step-by-Step Procedure:
-
Preparation: Suspend the purified 3-methyl-1,5-benzodiazepine-2,4-dione (9.5 g, 50 mmol) in 100 mL of anhydrous THF in a flame-dried flask under an argon atmosphere.
-
Hydride Transfer: Cool the flask to 0°C using an ice bath. Slowly add BH3·THF (1.0 M in THF, 200 mL, 200 mmol) dropwise over 45 minutes to control the exothermic evolution of hydrogen gas.
-
Reduction: Remove the ice bath and heat the mixture to reflux (65°C) for 12 hours to ensure complete reduction of both amide groups.
-
Quenching: Cool the mixture to 0°C and carefully quench by adding 6M HCl (50 mL) dropwise. Critical Step: This destroys excess borane and breaks the highly stable boron-amine complexes formed during the reaction.
-
Extraction: Stir for 1 hour, then basify the aqueous layer to pH 12 using 5M NaOH. Extract the aqueous phase with dichloromethane (3 x 100 mL).
-
Final Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the target 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine as a viscous oil or low-melting solid.
Quantitative Data: Comparison of Synthetic Methodologies
Recent advancements in green chemistry have introduced alternative catalytic methods for synthesizing 1,5-benzodiazepine derivatives. While the two-step reduction method remains the gold standard for accessing the fully saturated tetrahydro core, the intermediate syntheses can be optimized using modern solid-acid catalysts like H-MCM-22[5] or multicomponent reactions[4].
Table 1: Comparison of Catalytic Methods for 1,5-Benzodiazepine Core Synthesis
| Methodology | Catalyst / Reagent | Reaction Time | Avg. Yield (%) | Environmental Factor | Key Advantage |
| Classical Cyclocondensation | p-TSA / Xylene | 12–24 h | 65–75% | High | Highly scalable, robust for dione intermediates[2]. |
| Solid-Acid Catalysis | H-MCM-22 / MeCN | 1–3 h | 85–95% | Low | Rapid reaction, high atom economy, reusable catalyst[5]. |
| Multicomponent Reaction | p-TSA (Ambient Temp) | 4–6 h | 75–88% | Medium | One-pot synthesis of complex carboxamide derivatives[4]. |
| Solvent-Free Condensation | Tannic Acid | 2–4 h | 80–90% | Very Low | Strict adherence to green chemistry principles[3]. |
Conclusion and Future Perspectives
The evolution of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine from a basic heterocyclic curiosity to a highly valued sp3-rich scaffold underscores its importance in modern drug design. By utilizing robust, self-validating synthetic protocols—such as controlled cyclocondensation and selective borane reduction—researchers can reliably access this core for downstream functionalization. Future trajectories in this field are heavily leaning towards asymmetric catalysis to directly synthesize the enantiopure (3R)- or (3S)-methyl derivatives, further refining target specificity in complex biological systems.
References
1.[1] International Science Community Association. "1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects." Research Journal of Chemical Sciences. URL: 2.[2] BenchChem. "The Synthesis of 1,5-Benzodiazepines: A Technical Guide to Its Discovery and Evolution." BenchChem Technical Guides. URL: 3.[3] IJTSRD. "Synthesis of 1,5- Benzodiazepines A Review." International Journal of Trend in Scientific Research and Development. URL: 4.[4] Ahmad Shaabani et al. "Novel Multicomponent One-Pot Synthesis of Tetrahydro-1H-1,5-benzodiazepine-2-carboxamide Derivatives." ACS Combinatorial Science. URL: 5.[5] PMC / NIH. "Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst." National Institutes of Health. URL:
Sources
- 1. isca.me [isca.me]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. Novel Multicomponent One-Pot Synthesis of Tetrahydro-1H-1,5-benzodiazepine-2-carboxamide Derivatives (2008) | Ahmad Shaabani | 53 Citations [scispace.com]
- 5. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the IUPAC Nomenclature of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the IUPAC nomenclature for the specific benzodiazepine derivative, 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. By deconstructing the name, this document will elucidate the systematic rules governing the naming of fused heterocyclic systems, offering clarity and precision for professionals in the chemical and pharmaceutical sciences.
Deconstruction of the IUPAC Name
The name "3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine" can be systematically broken down into its constituent parts, each conveying specific structural information. Understanding these components is fundamental to grasping the logic of IUPAC nomenclature for this class of compounds.
-
Parent Hydride: The core of the name is "benzodiazepine." This signifies a bicyclic system formed by the fusion of a benzene ring and a diazepine ring.[1][2]
-
"Benzo" : This prefix indicates the presence of a fused benzene ring.[1]
-
"diazepine" : This part of the name is derived from the Hantzsch-Widman system for naming heterocyclic compounds.[3][4][5] "Aza" denotes a nitrogen atom, "di" indicates two nitrogen atoms, and "-epine" specifies a seven-membered ring.[1][4]
-
-
Locants of Heteroatoms: The numbers "1,5-" preceding "benzodiazepine" specify the positions of the two nitrogen atoms within the seven-membered diazepine ring.[6] The numbering of the fused ring system starts from an atom adjacent to the fusion and proceeds in a direction that assigns the lowest possible locants to the heteroatoms.[1]
-
Degree of Saturation: The term "tetrahydro" indicates that four hydrogen atoms have been added to the parent unsaturated benzodiazepine structure, resulting in the saturation of four positions in the diazepine ring.[7] The locants "2,3,4,5-" pinpoint the specific atoms that are saturated.
-
Indicated Hydrogen: The "1H-" prefix is known as "indicated hydrogen." It is used to specify the location of a hydrogen atom on a nitrogen atom that is part of a double bond in the maximally unsaturated parent ring system, or in this case, to denote the presence of a hydrogen atom on a saturated nitrogen that is not otherwise specified by the "tetrahydro" prefix.[1][8][9]
-
Substituent: The "3-methyl" prefix indicates that a methyl group (-CH3) is attached to the third position of the benzodiazepine ring system.[9]
Systematic Naming Protocol: A Step-by-Step Approach
The systematic generation of the IUPAC name for 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine follows a logical sequence of established rules.
The fundamental structure is a benzene ring fused to a seven-membered ring containing two nitrogen atoms. According to IUPAC nomenclature for fused rings, the larger heterocyclic ring is considered the parent component.[10]
-
Parent Heterocycle: Diazepine
-
Fused Ring: Benzene
-
Combined Name: Benzodiazepine
Experimental Workflow: Parent Ring Identification
Caption: Fusion of Benzene and Diazepine rings.
The numbering of the benzodiazepine ring system is crucial for correctly assigning locants to heteroatoms, saturation, and substituents.
-
Initiation: Numbering begins at an atom in the heterocyclic ring immediately adjacent to a fusion atom (bridgehead).[1]
-
Direction: The numbering proceeds around the heterocyclic ring in a direction that gives the lowest possible locants to the heteroatoms (the two nitrogen atoms).[1][5] In the case of 1,5-benzodiazepine, this results in the nitrogen atoms being at positions 1 and 5.
-
Fusion Atoms: The carbon atoms shared by both rings (the bridgehead atoms) are not numbered in the sequence of the periphery but are designated by adding the letter 'a' to the number of the preceding atom.[10]
Diagram: Numbering of the 1,5-Benzodiazepine Core
Caption: IUPAC numbering of the 1,5-benzodiazepine scaffold.
The parent benzodiazepine is a maximally unsaturated system. The prefix "tetrahydro-" denotes the addition of four hydrogen atoms, resulting in a partially saturated ring.[7] The locants preceding this prefix specify the exact positions of saturation. For this molecule, the saturation occurs at positions 2, 3, 4, and 5.
The "1H-" prefix is necessary to denote the location of a hydrogen atom on the nitrogen at position 1, which is a saturated heteroatom.[2][8] This avoids ambiguity regarding the location of the remaining unsaturation or the point of attachment of substituents on the nitrogen atoms.
A methyl group is present as a substituent.
-
Identification: The substituent is a methyl (-CH3) group.
-
Location: It is attached to the 3rd position of the ring system.
-
Prefix: The substituent is named as "3-methyl".
-
Alphabetical Order: If multiple substituents were present, they would be listed in alphabetical order.[11]
By combining these elements in the correct order, the final IUPAC name is constructed:
3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Logical Flow of IUPAC Name Assembly
Sources
- 1. egpat.com [egpat.com]
- 2. isca.me [isca.me]
- 3. scribd.com [scribd.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. mau.ac.in [mau.ac.in]
- 8. dspmuranchi.ac.in [dspmuranchi.ac.in]
- 9. youtube.com [youtube.com]
- 10. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Unlocking the Pharmacological Potential of 3-Methyl-2,3,4,5-Tetrahydro-1H-1,5-Benzodiazepine: A Technical Guide for Drug Discovery
Executive Summary
As drug discovery pivots toward conformationally flexible yet structurally distinct scaffolds, the 1,5-benzodiazepine class has emerged as a versatile alternative to classical 1,4-benzodiazepines. Specifically, the 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine architecture offers a unique stereochemical profile. The introduction of a methyl group at the C3 position of the heptatomic ring imparts critical steric and conformational properties, making it an exceptional precursor for fused tricyclic pharmacophores (e.g., triazolo- and thiazolo-benzodiazepines) and a potent ligand for diverse biological targets, ranging from vasopressin V2 receptors to apoptotic pathways in oncology.
Chemical Architecture & Conformational Dynamics
The core differentiator of the 3-methyl-1,5-benzodiazepine scaffold lies in its structural plasticity. Unlike rigid aromatic systems, the tetrahydro-1,5-diazepine ring possesses a highly flexible
The Mechanistic Role of the C3-Methyl Group
In rigid molecular systems, a bulky methyl group typically introduces severe steric hindrance, stalling reactivity. However, in the 3-methyl-tetrahydro-1,5-benzodiazepine system, the heptatomic ring can easily undergo conformational inversion. This flexibility allows for "molecular self-regulation"—the molecule dynamically alters its geometry to mitigate steric clashes at the reaction center during complex heterocyclization processes 1[1]. This property is crucial when synthesizing advanced mono- and di-annelated derivatives, as the C3-methyl group dictates the stereochemical trajectory of incoming nucleophiles.
Fig 1: Conformational dynamics of the 3-methyl-1,5-benzodiazepine scaffold.
Pharmacological Target Pathways
While 1,4-benzodiazepines are nearly exclusively associated with GABA_A receptor allosteric modulation, the 1,5-benzodiazepine architecture accesses a much broader pharmacological space.
-
Oncology & Apoptosis: Recent evaluations of 1,5-benzodiazepine derivatives demonstrate potent antiproliferative effects. They act as synergistic agents when combined with standard chemotherapeutics like methotrexate, inducing apoptosis across multiple cancer cell lines 2[2].
-
Renal & Cardiovascular Targets: Tetrahydro-1,5-benzodiazepine derivatives have been successfully optimized into potent, non-peptide Vasopressin V2 receptor antagonists. These compounds are critical in managing conditions like Autosomal Dominant Polycystic Kidney Disease (ADPKD) 3[3]. Furthermore, restricted dipeptidomimetic derivatives serve as inhibitors for Angiotensin Converting Enzyme (ACE) and Caspase-1 4[4].
Fig 2: Divergent pharmacological pathways modulated by 1,5-benzodiazepine derivatives.
Experimental Workflows & Validation Protocols
Protocol: Synthesis & Cyclization of Fused Tricyclic Derivatives
To harness the scaffold for drug discovery, researchers frequently convert tetrahydro-1,5-benzodiazepines into triazolo-fused systems. The choice of solvent is critical for overcoming the activation energy barrier associated with thermal cyclization.
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve 10 mmol of
-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-4-yl)benzohydrazide in 50 mL of the chosen organic solvent. -
Solvent Selection (Causality): Do not use ethanol or toluene. Research indicates that 1-butanol provides the optimal boiling point and dielectric constant to facilitate the thermal cyclization while stabilizing the transition state 1[1].
-
Thermal Cyclization: Reflux the mixture in 1-butanol (approx. 117°C) for 12–16 hours under an inert nitrogen atmosphere to prevent oxidative degradation of the secondary amines.
-
Reaction Monitoring: Monitor the disappearance of the hydrazide precursor via TLC (Eluent: EtOAc/Hexane 7:3).
-
Isolation: Concentrate the 1-butanol under reduced pressure. Recrystallize the crude residue from a mixture of dichloromethane and diethyl ether to yield the pure fused tricyclic derivative.
-
Self-Validating Step: Confirm the structural integrity and the configuration of the C3-methyl group using 2D NOESY NMR. A cross-peak between the C3-methyl protons and the adjacent ring protons will validate that the ring successfully underwent molecular self-regulation without epimerization.
Protocol: Self-Validating High-Throughput Cell Viability Assay
To evaluate the anticancer synergy of the synthesized BZD derivatives with methotrexate 2[2].
-
Cell Seeding: Seed target cancer cell lines (e.g., MCF-7, A549) in 96-well plates at
cells/well. Incubate for 24h at 37°C, 5% CO2. -
Compound Treatment: Treat cells with a concentration gradient (0.1 µM to 100 µM) of the 3-methyl-1,5-BZD derivative, both as a monotherapy and in a 1:1 molar ratio with methotrexate.
-
Internal Controls (Trustworthiness):
-
Positive Control: 100% Methotrexate (baseline cytotoxicity).
-
Negative Control: 0.1% DMSO vehicle (baseline viability).
-
Interference Control: BZD derivative + assay dye (no cells) to ensure the compound does not auto-fluoresce or reduce the dye directly.
-
-
Viability Measurement: After 72h, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h. Solubilize formazan crystals with 100 µL DMSO.
-
Quantification: Read absorbance at 570 nm. Calculate the Combination Index (CI) using the Chou-Talalay method to definitively prove synergy (CI < 1) versus mere additive effects (CI = 1).
Quantitative Data Analysis: Solvent & Substituent Effects
The efficiency of synthesizing advanced 1,5-benzodiazepine derivatives is highly dependent on reaction conditions. Table 1 summarizes the impact of solvent selection on the thermal cyclization yield of 1,5-benzodiazepine intermediates into tricyclic systems 1[1].
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Reaction Time (h) | Isolated Yield (%) | Mechanistic Observation |
| Ethanol | 78.4 | 24.5 | 24 | 35 | Insufficient thermal energy to overcome steric hindrance at C3. |
| Toluene | 110.6 | 2.4 | 18 | 52 | Non-polar nature poorly stabilizes the polar transition state. |
| 1-Butanol | 117.7 | 17.5 | 14 | 88 | Optimal balance of heat and polarity; facilitates ring inversion. |
Table 1: Comparative analysis of solvent efficacy in the cyclization of 3-methyl-1,5-benzodiazepine derivatives.
Conclusion
The 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine scaffold represents a highly tunable chemical space. By leveraging its unique conformational flexibility and molecular self-regulation, medicinal chemists can bypass steric limitations to synthesize complex, multi-targeted pharmacophores. Strict adherence to solvent optimization and rigorous self-validating analytical protocols ensures high-fidelity translation from synthetic chemistry to pharmacological screening.
References
- Researches on thiazolobenzodiazepines: Behavior of tetrahydro-1,5-benzodiazepinethiones with aromatic α-haloketones.
- Assessment of elementary derivatives of 1,5-benzodiazepine as anticancer agents with synergy potential.
- Benzodiazepine Derivatives as Potent Vasopressin V2 Receptor Antagonists for the Treatment of Autosomal Dominant Kidney Disease.
- Synthesis and Angiotensin converting Enzyme Inhibitory Activity of 1, 5-Benzothiazepine and 1, 5-Benzoxazepine Deriv
Sources
Comprehensive Spectroscopic Characterization of 3-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Executive Summary & Structural Dynamics
The 1,5-benzodiazepine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous anxiolytic, anticonvulsant, and antimicrobial agents[1]. While the fully unsaturated or 2,3-dihydro variants are extensively documented, the fully reduced tetrahydro-1H-1,5-benzodiazepines present unique stereochemical and conformational challenges[2].
Specifically, 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (C₁₀H₁₄N₂, MW: 162.23 g/mol )[3] features a flexible seven-membered diazepine ring. At room temperature, this ring exists in a dynamic equilibrium between two boat conformations. However, the introduction of the methyl group at the C3 position breaks the symmetry. To minimize 1,3-diaxial steric clashes with the protons at C2 and C4, the C3-methyl group preferentially adopts a pseudo-equatorial orientation. This conformational bias is the fundamental causality behind the complex splitting patterns observed in its Nuclear Magnetic Resonance (NMR) spectra, rendering the adjacent methylene protons diastereotopic[4].
Multi-Modal Analytical Workflow
To ensure rigorous structural elucidation, a multi-modal approach is required. The following workflow illustrates the orthogonal techniques used to validate the molecular architecture of the target compound.
Multi-modal spectroscopic workflow for 1,5-benzodiazepine structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Conformational Causality and Diastereotopicity
In the ¹H NMR spectrum, the aromatic protons (C6-C9) appear as a tightly coupled multiplet between 6.60 and 7.00 ppm. The electron-donating nature of the secondary amines at N1 and N5 shields the ortho and para positions relative to a standard benzene ring[2].
The defining feature of this molecule is the aliphatic region. Because the C3-methyl group locks the ring into a favored boat conformer, the two protons on C2 (and similarly on C4) are magnetically inequivalent (diastereotopic). One proton occupies a pseudo-axial position, while the other is pseudo-equatorial. They exhibit strong geminal coupling (
¹³C NMR: Carbon Framework
The ¹³C NMR spectrum provides a clear count of the 10 distinct carbon environments. The quaternary aromatic carbons bonded to nitrogen (C5a, C9a) are highly deshielded (~140 ppm) due to the electronegativity of the amines. The aliphatic carbons reflect the symmetry-breaking nature of the C3 substitution, though C2 and C4 may appear nearly equivalent depending on the solvent environment[5].
Quantitative NMR Data Summary
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Integration | Coupling Constant ( | Assignment / Causality |
| ¹H | 6.60 - 7.00 | m, 4H | - | Aromatic protons (C6, C7, C8, C9). Shielded by N-lone pairs. |
| ¹H | 3.20 - 3.60 | br s, 2H | - | N1-H, N5-H. Broad due to quadrupolar relaxation; exchanges with D₂O. |
| ¹H | 3.05 - 3.15 | dd, 2H | C2-H{eq}, C4-H_{eq}. Pseudo-equatorial protons. | |
| ¹H | 2.75 - 2.85 | dd, 2H | C2-H{ax}, C4-H_{ax}. Pseudo-axial protons showing large diaxial coupling. | |
| ¹H | 2.10 - 2.30 | m, 1H | - | C3-H. Methine proton coupled to adjacent methyl and methylenes. |
| ¹H | 1.05 | d, 3H | C3-CH₃. Split by the single C3 methine proton. | |
| ¹³C | 139.5, 140.2 | C (quat) | - | C5a, C9a (Aromatic C-N). Deshielded by nitrogen electronegativity. |
| ¹³C | 119.0 - 126.5 | CH | - | C6, C7, C8, C9 (Aromatic carbons). |
| ¹³C | 52.4 | CH₂ | - | C2, C4. Aliphatic methylenes adjacent to nitrogen. |
| ¹³C | 32.1 | CH | - | C3. Aliphatic methine. |
| ¹³C | 18.5 | CH₃ | - | C3-CH₃. Aliphatic methyl group. |
Note: Spectra acquired in CDCl₃ at 298 K, referenced to internal TMS (δ = 0.00 ppm).
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy serves as a self-validating tool for the functional groups present, particularly the secondary amines. The N-H stretching vibrations for 1,5-benzodiazepines typically appear as a sharp, distinct band rather than the broad humps seen in primary amines, due to the restricted hydrogen-bonding network in the rigidified crystal lattice[2].
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Structural Implication |
| 3340 - 3360 | Medium, Sharp | N-H Stretch | Confirms the presence of two secondary amines (N1, N5). |
| 3030 - 3060 | Weak | C-H Stretch (sp²) | Aromatic ring hydrogens. |
| 2850 - 2960 | Medium | C-H Stretch (sp³) | Aliphatic methyl and methylene groups. |
| 1595, 1505 | Strong | C=C Bend (Aromatic) | Characteristic skeletal vibrations of the ortho-disubstituted benzene. |
| 1250 - 1300 | Medium | C-N Stretch | Aryl-alkyl amine bond stretching. |
Mass Spectrometry (MS)
Under Electron Ionization (EI, 70 eV), 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine yields a distinct molecular ion (
Fragmentation Pathway
The most favorable initial fragmentation is the loss of the C3-methyl radical via alpha-cleavage, yielding a stable cation at m/z 147. Alternatively, the diazepine ring undergoes a retro-cycloaddition or ring contraction, expelling the aliphatic bridge (C₄H₈) to form the highly stable o-phenylenediamine radical cation at m/z 108. This m/z 108 peak is a universal diagnostic marker for 1,5-benzodiazepine derivatives[4].
Proposed mass spectrometric (EI) fragmentation pathway for 3-methyl-tetrahydro-1,5-benzodiazepine.
MS Data Summary
| m/z Ratio | Relative Abundance (%) | Fragment Ion | Fragmentation Mechanism |
| 162 | 40 - 60 | Intact molecular ion. | |
| 147 | 80 - 100 | Alpha-cleavage of the C3 methyl group (Base Peak). | |
| 132 | 30 - 50 | Ring contraction via loss of methanimine. | |
| 108 | 70 - 90 | Expulsion of the aliphatic chain yielding o-phenylenediamine. |
Experimental Protocols: Self-Validating Methodologies
To ensure absolute trustworthiness in the spectroscopic data, the following self-validating protocols must be strictly adhered to during sample preparation and acquisition.
Protocol A: NMR Acquisition & D₂O Exchange Validation
Objective: Acquire high-resolution ¹H and ¹³C NMR spectra and unambiguously assign exchangeable amine protons.
-
Solvent Preparation: Pass CDCl₃ through a short plug of basic alumina immediately prior to use. Causality: Chloroform degrades over time to produce trace DCl/HCl. Acidic environments can catalyze the degradation or protonation of the diazepine amines, broadening the signals and altering chemical shifts.
-
Sample Dissolution: Dissolve 15 mg of the purified compound in 0.6 mL of the treated CDCl₃. Add 0.01% v/v Tetramethylsilane (TMS) as an internal zero-point reference.
-
Primary Acquisition: Acquire the standard 1D ¹H NMR (minimum 16 scans, 400 MHz or higher) and ¹³C NMR (minimum 512 scans) at 298 K.
-
Self-Validation (D₂O Shake): To confirm the N1 and N5 assignments, add 2 drops of Deuterium Oxide (D₂O) to the NMR tube. Cap and shake vigorously for 30 seconds.
-
Secondary Acquisition: Re-acquire the ¹H NMR. The broad singlet at ~3.20 - 3.60 ppm will disappear due to rapid H/D exchange, definitively proving these are the amine protons.
Protocol B: FT-IR Acquisition via ATR
Objective: Obtain a high-fidelity vibrational spectrum without matrix-induced artifacts.
-
Background Calibration: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and water vapor.
-
Sample Application: Place 2-3 mg of the solid crystalline sample directly onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact. Causality: Insufficient pressure leads to weak signal-to-noise ratios, while excessive pressure can alter the crystalline lattice, shifting the N-H stretching frequencies.
-
Data Acquisition: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution). Process with baseline correction and atmospheric compensation.
Protocol C: GC-MS (Electron Ionization)
Objective: Determine the exact mass and fragmentation pattern of the volatilized compound.
-
Sample Prep: Dissolve 1 mg of the compound in 1 mL of GC-grade ethyl acetate.
-
Injection: Inject 1 µL into the GC inlet (Split ratio 50:1, Inlet Temp: 250 °C). Use a standard non-polar capillary column (e.g., HP-5MS).
-
Ionization: Set the mass spectrometer to Electron Ionization (EI) mode at 70 eV. Causality: 70 eV is the universally standardized energy for EI, ensuring the resulting fragmentation pattern can be directly compared against NIST or Wiley mass spectral libraries.
-
Detection: Scan from m/z 50 to 300. Identify the molecular ion at m/z 162 and validate the structure via the m/z 108 o-phenylenediamine diagnostic peak.
References
-
2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | C9H10N2O | CID 223771 - PubChem. nih.gov.[Link]
-
3-methyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine - PubChemLite. uni.lu.[Link]
-
Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC. nih.gov.[Link]
-
Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions. mdpi.com.[Link]
-
Syntheses of novel 1,5-Benzodiazepine derivatives: crystal structures, spectroscopic characterizations... - ResearchGate. researchgate.net.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-methyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine (C10H14N2) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | C9H10N2O | CID 223771 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 3-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine: A Two-Stage Dione-Reduction Methodology
Executive Summary
The 1,5-benzodiazepine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous neuroactive, anti-inflammatory, and target-specific therapeutic agents 1. While unsaturated 1,5-benzodiazepines are readily accessible via the direct acid-catalyzed condensation of o-phenylenediamine with ketones, the synthesis of fully saturated derivatives—specifically 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS: 133405-86-4) 2—presents unique regiochemical challenges. Direct alkylation of diamines with 1,3-dihalopropanes often yields intractable polymeric mixtures or over-alkylated byproducts. To ensure high fidelity, regiocontrol, and scalability, this technical guide details a robust, two-stage "dione-reduction" pathway.
Mechanistic Rationale & Pathway Design
The most reliable method for constructing the tetrahydro-1,5-benzodiazepine core is the initial formation of a cyclic diamide (lactam), followed by exhaustive reduction 3.
-
Stage 1: o-Phenylenediamine is condensed with diethyl 2-methylmalonate under strongly basic conditions to form 3-methyl-1,5-benzodiazepine-2,4-dione. Utilizing the diester rather than the diacid prevents the formation of insoluble diammonium salts, ensuring a smooth, thermodynamically driven cyclization.
-
Stage 2: The resulting dione is subjected to exhaustive reduction using Lithium Aluminum Hydride (LiAlH
) in anhydrous THF. LiAlHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> systematically reduces both lactam carbonyls to methylene groups, yielding the fully saturated target .
Workflow for the two-stage synthesis of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.
Experimental Protocols: A Self-Validating System
A synthetic protocol is only as robust as its in-process controls (IPCs). The following methodologies integrate chemical causality with rigorous validation steps to ensure reproducibility.
Stage 1: Cyclocondensation to 3-Methyl-1,5-benzodiazepine-2,4-dione
Causality: Sodium ethoxide acts as a potent base to deprotonate the aniline nitrogens, enhancing their nucleophilicity for sequential attack on the ester carbonyls.
-
Initiation: In an oven-dried, 500 mL round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (10.8 g, 100 mmol) and diethyl 2-methylmalonate (19.2 g, 110 mmol) in 150 mL of absolute ethanol.
-
Base Addition: Slowly add a freshly prepared solution of sodium ethoxide (2.5 equivalents, 250 mmol) in ethanol dropwise at 0 °C. Rationale: Dropwise addition prevents exothermic spikes that could lead to premature ester hydrolysis before amidation occurs.
-
Cyclization: Heat the reaction mixture to a gentle reflux (78 °C) for 12 hours.
-
IPC Validation: Monitor the reaction via TLC (DCM:MeOH 9:1). The complete disappearance of the highly polar diamine starting material spot confirms cyclization.
-
Workup: Cool the mixture to 0 °C and carefully neutralize to pH 6 using 1M HCl. The target dione will precipitate as a crystalline solid. Filter, wash extensively with cold water to remove inorganic salts, and dry in vacuo.
Stage 2: Exhaustive Reduction to 3-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Causality: LiAlH
-
Initiation: In a flame-dried, 3-neck flask under a strict N
atmosphere, suspend LiAlH (15.2 g, 400 mmol) in 200 mL of anhydrous THF at 0 °C. Rationale: Anhydrous conditions are critical; trace water will violently quench the hydride reagent. -
Substrate Addition: Add the dione from Stage 1 (100 mmol) portion-wise over 30 minutes to control the evolution of hydrogen gas.
-
Reduction: Heat the suspension to reflux (66 °C) for 8-12 hours.
-
IPC Validation: Quench a 0.1 mL aliquot in wet ethyl acetate and analyze via LC-MS. Look for the target mass (
) 2 to ensure complete reduction of both carbonyls. -
Fieser Workup: Cool the reaction to 0 °C. Sequentially and cautiously add 15.2 mL H
O, 15.2 mL 15% NaOH (aq), and 45.6 mL H O. Causality: The Fieser method is mandatory here. It converts the gelatinous aluminum alkoxides into a dense, granular white precipitate of aluminum hydroxide, preventing the formation of intractable emulsions that would permanently trap the highly polar diamine product. -
Isolation: Filter the mixture through a pad of Celite, wash the filter cake with hot THF, and concentrate the filtrate under reduced pressure to yield the crude product. Purify via silica gel chromatography (eluent: EtOAc/Hexanes) to obtain the pure title compound.
Mechanistic Insights: Lactam Reduction
The reduction of the cyclic amide by LiAlH
Mechanism of LiAlH4-mediated lactam reduction to a secondary amine.
Quantitative Data & Optimization
The following table summarizes the optimized parameters and expected outcomes for both synthetic stages to allow for rapid experimental comparison.
| Parameter | Stage 1: Cyclocondensation | Stage 2: Exhaustive Reduction |
| Starting Material | o-Phenylenediamine | 3-Methyl-1,5-benzodiazepine-2,4-dione |
| Reagents | Diethyl 2-methylmalonate, NaOEt | LiAlH |
| Solvent | Absolute Ethanol | Anhydrous THF |
| Temperature | 78 °C (Reflux) | 66 °C (Reflux) |
| Reaction Time | 12 hours | 8-12 hours |
| Quench/Workup | 1M HCl Neutralization (pH 6) | Fieser Method ( |
| Expected Yield | 75 - 85% | 65 - 75% |
| Target Purity | >95% (via Recrystallization) | >98% (via Silica Gel Chromatography) |
References
-
The Synthesis of 1,5-Benzodiazepines: A Technical Guide to Its Discovery and Evolution. Benchchem.1
-
1,2,3,4,5,6-Hexahydro-1,6-benzodiazocine (Reduction of cyclic amides and 1,5-benzodiazepine-2,4-dione). Benchchem. 3
-
On the synthetic way to novel peri-annelated imidazo[1,5]benzodiazepinones as potent non-nucleoside reverse transcriptase inhibitors. ResearchGate. 4
-
3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS: 133405-86-4). Sigma-Aldrich.2
Sources
Methodological & Application
Application Note: Comprehensive Analytical Characterization of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Introduction and Analytical Strategy
3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a heterocyclic compound belonging to the 1,5-benzodiazepine class, which is known for a wide range of pharmacological activities.[1][2] The rigorous characterization of this molecule is a critical prerequisite for its advancement in any drug development pipeline, ensuring its identity, purity, and stability.
An effective analytical strategy does not rely on a single technique but rather employs a suite of orthogonal methods to build a complete profile of the active pharmaceutical ingredient (API). This guide presents a logical workflow, beginning with separation sciences to establish purity and quantify the analyte, followed by spectroscopic techniques for unequivocal structural elucidation, and concluding with thermal analysis to determine key physicochemical properties.
Every analytical procedure must be "fit for purpose." This principle is formally defined by the Analytical Target Profile (ATP) , a concept introduced in ICH Q14.[3][4] The ATP prospectively defines the method's objectives, including the analyte, matrix, and the required performance characteristics like accuracy and precision. This guide is built around developing and validating methods that meet a typical ATP for API characterization.
Figure 1: Integrated workflow for API characterization.
Foundational Principles: Analytical Method Validation
The reliability of any analytical data hinges on the validation of the method used. According to ICH Q2(R2) guidelines, validation demonstrates that an analytical procedure is suitable for its intended purpose.[4][5] The core validation parameters are integral to every protocol described herein.
Figure 2: Core validation parameters as per ICH Q2(R2).
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]
-
Accuracy: The closeness of test results to the true value.[7]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[6]
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy, respectively.[8]
Chromatographic Methods for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for determining the purity and potency of benzodiazepines due to its high resolution and sensitivity for these polar, often thermally labile compounds.[9][10]
Application Note: Reversed-Phase HPLC-UV for Purity Determination
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More polar compounds elute earlier, while more non-polar compounds are retained longer. A Diode-Array Detector (DAD) is used to monitor the column effluent, providing spectral data that can help in peak purity assessment and identification.
Causality in Method Development:
-
Column Choice: A C18 column is the standard choice for benzodiazepine analysis, offering a good balance of retention and resolution for the parent compound and potential impurities.[11]
-
Mobile Phase: A mixture of a weak acid in water (e.g., phosphate buffer or formic acid) and an organic modifier (acetonitrile or methanol) is typical. The acidic pH ensures that the basic nitrogen atoms in the benzodiazepine ring are protonated, which minimizes peak tailing and improves peak shape. Acetonitrile is often preferred over methanol as it provides lower backpressure and better efficiency for many compounds.[9]
-
Detection Wavelength: Benzodiazepines typically exhibit strong UV absorbance between 220-280 nm due to their aromatic ring system.[12] A wavelength of 240 nm is often a good starting point, but a DAD allows for the selection of the absorbance maximum for optimal sensitivity.[13]
Protocol: HPLC-UV Purity and Assay
-
Instrumentation and Materials:
-
HPLC system with quaternary pump, autosampler, column oven, and DAD.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Reagents: HPLC-grade acetonitrile, methanol, potassium phosphate monobasic, and phosphoric acid.
-
Reference standard of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.
-
-
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄ | Buffered aqueous phase for reproducible retention times and good peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier to control elution strength. |
| Gradient | 0-20 min: 30% to 80% B; 20-25 min: 80% B; 25-26 min: 80% to 30% B; 26-30 min: 30% B | A gradient is used to elute a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature reduces viscosity and can improve peak efficiency. |
| Injection Vol. | 10 µL | |
| Detection | DAD, 240 nm (Acquisition range: 200-400 nm) | Allows for quantification at λmax and peak purity analysis across the spectrum.[13] |
-
Sample Preparation:
-
Standard Solution (for Assay): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A:B (diluent). This yields a concentration of ~100 µg/mL.
-
Sample Solution (for Purity & Assay): Prepare in the same manner as the standard solution.
-
-
Validation Procedure:
-
Specificity: Inject the diluent, a placebo (if in formulation), and a spiked sample to demonstrate no interference at the retention time of the main peak.
-
Linearity: Prepare a series of dilutions from a stock solution to cover 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area against concentration and calculate the correlation coefficient (should be >0.999).
-
Accuracy: Analyze samples spiked with known amounts of API at three levels (e.g., 80%, 100%, 120% of the target concentration). Calculate the percent recovery (acceptance criteria typically 98-102%).[8]
-
Precision (Repeatability): Perform six replicate injections of the standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.[6]
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of the synthesized molecule.
Application Note: NMR Spectroscopy
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural determination. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.
Expected Spectral Features: For 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, one would expect to see:
-
¹H NMR: Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons on the benzene ring.[14][15] Aliphatic signals for the methyl group (a doublet or singlet depending on coupling) and the methylene and methine protons of the seven-membered ring. A broad signal for the N-H protons.
-
¹³C NMR: Aromatic carbons in the δ 120-140 ppm range, and aliphatic carbons (methyl, methylene, methine) in the upfield region (δ 10-70 ppm).[14][16]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often useful for ensuring the visibility of exchangeable N-H protons.[1]
-
Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a standard proton-decoupled ¹³C spectrum.
-
For full characterization, 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) are highly recommended to confirm assignments.
-
-
Data Interpretation: Assign all proton and carbon signals to the corresponding atoms in the molecular structure. Compare observed chemical shifts and coupling constants with published data for similar 1,5-benzodiazepine structures.[14]
Application Note: Mass Spectrometry (MS)
Principle: Mass spectrometry provides information about the molecular weight of the analyte and its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like benzodiazepines, typically forming a protonated molecule [M+H]⁺. Tandem MS (MS/MS) involves isolating this parent ion and fragmenting it to produce a characteristic pattern that serves as a structural fingerprint.
Expected Fragmentation: For 1,5-benzodiazepine derivatives, major fragmentation pathways often involve cleavages within the seven-membered diazepine ring.[17] The aromatic ring portion is generally more resistant to fragmentation. The specific fragmentation pattern will confirm the connectivity of the core structure.
Protocol: LC-MS/MS Identification
-
Instrumentation: Couple the HPLC system described in Section 3.2 to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an ESI source.
-
MS Conditions:
| Parameter | Value |
| Ionization Mode | Positive ESI |
| Scan Mode | Full Scan (m/z 100-500) and Product Ion Scan |
| Parent Ion (for MS/MS) | The m/z corresponding to the [M+H]⁺ of the analyte |
| Collision Energy | Ramped (e.g., 10-40 eV) to observe fragmentation |
-
Procedure:
-
Inject the sample solution into the LC-MS system.
-
Confirm the presence of the expected [M+H]⁺ ion in the full scan mass spectrum at the correct retention time.
-
Acquire a product ion (MS/MS) spectrum for the [M+H]⁺ ion.
-
Propose fragmentation pathways for the major product ions to confirm the structure.[17]
-
Thermal Analysis
Thermal analysis techniques provide crucial information on the solid-state properties of the API, which are vital for formulation development and stability assessment.
Application Note: DSC and TGA
Principle:
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine the melting point, heat of fusion, and to screen for polymorphism.[18][19]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability, decomposition temperatures, and the presence of bound water or residual solvents.[20][21]
Protocol: DSC and TGA Analysis
-
Instrumentation: A DSC instrument and a TGA instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (typically aluminum for DSC, platinum or ceramic for TGA).
-
DSC Conditions:
-
Temperature Program: Heat from ambient temperature (e.g., 30 °C) to a temperature well above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min.
-
Atmosphere: Inert nitrogen purge (e.g., 50 mL/min).
-
-
TGA Conditions:
-
Temperature Program: Heat from ambient to a high temperature (e.g., 600 °C) at a rate of 10 °C/min.
-
Atmosphere: Inert nitrogen purge.
-
-
Data Interpretation:
-
DSC: Identify the sharp endotherm corresponding to the melting point (onset temperature). The absence of other thermal events before the melt suggests the sample is anhydrous and non-solvated.
-
TGA: Observe for any mass loss prior to decomposition. A mass loss step at <120 °C may indicate the presence of water or volatile solvents. The onset of significant mass loss at higher temperatures indicates the decomposition point.
-
Conclusion
The analytical characterization of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine requires a multi-faceted approach. By integrating chromatographic, spectroscopic, and thermal analysis techniques within a framework of rigorous method validation, researchers can generate a complete and reliable data package. This comprehensive characterization is essential for ensuring the quality, safety, and efficacy of the molecule as it progresses through the drug development lifecycle.
References
- Lab Manager. (2025, October 22).
- YouTube. (2025, July 2). Understanding ICH Q2(R2)
- ResearchGate.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Taylor & Francis Online. (2009, August 7).
- AMSbiopharma. (2025, July 22).
- PubMed. (2009, July 15).
- PMC. Simultaneous Determination of Six Benzodiazepines in Spiked Soft Drinks by High Performance Liquid Chromatography with Ultra Violet Detection (HPLC-UV).
- IntuitionLabs. (2026, March 2). ICH Q2(R2)
- Oxford Academic.
- ProQuest. Synthesis and characterization of some 1, 5-benzodiazepine derivatives from Chalcones and their use as scavengers for some heavy metals in Environmental Systems.
- SAS Publishers. (2017, April 15). Development of HPLC Methods in Identification and Quantification of Some Benzodiazepines (Diazepam, Oxazepam, Clonazepam.
- PubMed. (1989, July).
- PMC.
- MDPI. (2008, September 25).
- NIST. (2016, November 30).
- Taylor & Francis Online. (2024, February 22). Full article: Synthesis, Characterization, Crystal Structure, and Theoretical Calculations of Novel 1,5-Benzodiazepine Derivatives Obtained via 1,3-Dipolar Cycloaddition Reactions.
- SciSpace.
- Royal Society of Chemistry.
- Journal of Pharmaceutical Research International.
- ResearchGate. (2022, January 10). (PDF) Synthesis and characterization of some 1, 5-benzodiazepine derivatives from Chalcones and their use as scavengers for some heavy metals in Environmental Systems.
- Hilaris Publisher.
- PMC.
- Galaxy Publication. (2023, October 28). UV-Spectrophotometric Analysis of Diazepam Using Calibration Curve and Reference Standard Methods.
- PubMed. (1990, June). [UV-spectrophotometry in Drug Control. 47. Drug Substances With Chromophores and Auxochromes in Cyclic and Tricyclic Systems (Benzodiazepine, Dibenzoazepine and Dibenzodiazepine)].
- ResearchGate.
- ResearchGate.
- Asian Journal of Chemistry. (2011). An Efficient Synthesis of 1,5-Benzodiazepines Using AlCl3 Under Solvent Free Condition.
- ResearchGate. (2016, March 1). Compatibility study between diazepam and tablet excipients.
- Research and Reviews. Detection of 1,4-Benzodiazepine by Using Different Analytical Methods.
- DSpace.
- Walsh Medical Media. (2014, June 30). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines.
- Science Alert.
- Chromatography Online.
- ResearchGate. DSC thermograms of Cases A, C and G containing diazepam and an (as yet) unidentified excipient.
- ResearchGate. Analytical methods for determination of benzodiazepines. A short review.
- PMC. Analysis of benzodiazepines by thermal desorption direct analysis in real time mass spectrometry (TD-DART-MS).
- AZoM. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
- Wiley Online Library.
- MDPI. (2023, May 25). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
- Research and Reviews. (2016, December 20). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods.
Sources
- 1. Synthesis and characterization of some 1, 5-benzodiazepine derivatives from Chalcones and their use as scavengers for some heavy metals in Environmental Systems. - ProQuest [proquest.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. youtube.com [youtube.com]
- 8. Simultaneous Determination of Six Benzodiazepines in Spiked Soft Drinks by High Performance Liquid Chromatography with Ultra Violet Detection (HPLC-UV) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. saspublishers.com [saspublishers.com]
- 10. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. [UV-spectrophotometry in drug control. 47. Drug substances with chromophores and auxochromes in cyclic and tricyclic systems (benzodiazepine, dibenzoazepine and dibenzodiazepine)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scialert.net [scialert.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 21. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals [mdpi.com]
Bioactivity screening of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
As a Senior Application Scientist, this guide provides a detailed framework for the initial bioactivity screening of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. The structure of this document is designed to logically flow from the scientific rationale to practical, validated protocols, empowering researchers to conduct a robust preliminary assessment of this compound's therapeutic potential.
Introduction and Scientific Rationale
The 1,5-benzodiazepine scaffold is a "privileged structure" in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Derivatives have been reported to possess a wide array of biological effects, including anticancer, antimicrobial, and central nervous system (CNS) activities such as anticonvulsant and anxiolytic properties.[2][3][4][5] The specific compound, 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, represents a core structure whose biological profile warrants a systematic investigation.
The rationale for the proposed screening cascade is to efficiently probe for these major, historically-validated activities in a tiered approach. By starting with broad, cell-based assays, we can rapidly identify areas of significant biological activity ("hits") for a given compound, which can then be prioritized for more detailed mechanistic studies. This strategy maximizes resource efficiency while providing a comprehensive initial assessment of the compound's therapeutic landscape.
A Tiered Strategy for Bioactivity Screening
A successful screening campaign begins with a logical workflow. The proposed strategy is to conduct three primary screens in parallel to obtain a broad-spectrum view of the compound's activity. This initial phase aims to answer the fundamental question: "In which therapeutic area(s) does this compound show promise?"
Caption: Overall workflow for the primary bioactivity screening of the target compound.
Primary Screen 1: Anticancer Cytotoxicity
Scientific Rationale: Numerous 1,5-benzodiazepine derivatives have demonstrated potent anticancer activity against various cancer cell lines.[6][7][8] Therefore, the first crucial step is to assess the compound's cytotoxicity against a panel of cancer cells. To ensure that the observed effect is specific to cancer cells and not due to general toxicity, the compound must also be tested against a non-cancerous cell line. The MTT assay is a robust, widely-used colorimetric method for this purpose. It measures the metabolic activity of cells, which correlates with cell viability.[9][10]
Caption: The core principle of the MTT cell viability assay.
Protocol: MTT Cytotoxicity Assay
This protocol is designed for a 96-well plate format.
1. Cell Culture and Seeding:
- Culture selected cancer cell lines (e.g., HeLa - cervical, HepG2 - liver, PC-3 - prostate) and a normal cell line (e.g., HEK-293 - human embryonic kidney) in their appropriate media until they reach ~80% confluency.[6][11]
- Trypsinize and count the cells. Adjust the cell density to 5 x 10⁴ cells/mL.
- Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
- Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.
2. Compound Treatment:
- Prepare a serial dilution of the 3-methyl-1,5-benzodiazepine stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
- Controls are critical for validation:
- Negative Control: Wells with cells treated only with vehicle (e.g., 0.1% DMSO in medium).
- Positive Control: Wells with cells treated with a known anticancer drug (e.g., Doxorubicin or Methotrexate at its known IC50 range).[6]
- Blank Control: Wells with medium but no cells, to measure background absorbance.
- Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations or controls.
- Incubate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
- Add 20 µL of the MTT stock solution to each well.
- Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[9]
4. Solubilization and Measurement:
- Carefully remove the medium from each well.
- Add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
- Read the absorbance at 570 nm using a microplate reader.
Data Presentation and Analysis
The percentage of cell viability is calculated using the formula: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_NegativeControl - Abs_Blank)] * 100
The results should be summarized in a table, and the half-maximal inhibitory concentration (IC50) should be determined by plotting % Viability against the log of the compound concentration and fitting the data to a dose-response curve.
| Compound/Drug | HeLa IC50 (µM) | HepG2 IC50 (µM) | PC-3 IC50 (µM) | HEK-293 IC50 (µM) | Selectivity Index (HEK-293 / Avg. Cancer) |
| Test Compound | Result | Result | Result | Result | Calculated |
| Doxorubicin | ~0.5 | ~0.8 | ~1.2 | ~5.0 | ~5.5 |
Interpretation: A potent anticancer "hit" would exhibit low IC50 values against cancer cell lines and a significantly higher IC50 value against the normal HEK-293 line, indicating cancer-selective toxicity.[8]
Primary Screen 2: Antimicrobial Susceptibility
Scientific Rationale: The 1,5-benzodiazepine nucleus is a common feature in compounds with significant antibacterial and antifungal properties.[2][12] A primary screen for antimicrobial activity is essential to explore this potential. The broth microdilution method is a standardized, quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14] Screening against both Gram-positive and Gram-negative bacteria, as well as a fungal pathogen, provides a broad understanding of the compound's antimicrobial spectrum.[15]
Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
1. Microorganism Preparation:
- Select representative strains:
- Gram-positive: Staphylococcus aureus (e.g., ATCC 25923)
- Gram-negative: Escherichia coli (e.g., ATCC 25922)
- Fungus: Candida albicans (e.g., ATCC 10231)
- Inoculate the strains into appropriate broth (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and incubate overnight under suitable conditions (37°C for bacteria, 30°C for fungi).
- Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension further in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
2. Plate Preparation and Compound Addition:
- In a sterile 96-well plate, add 50 µL of sterile broth to all wells.
- Add 50 µL of the test compound stock (at 2x the highest desired final concentration) to the first column of wells.
- Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient across the plate.
- Essential Controls:
- Growth Control: Wells with broth and inoculum only (no compound).
- Sterility Control: Wells with broth only (no inoculum).
- Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) serially diluted in separate rows.[2]
3. Inoculation and Incubation:
- Add 50 µL of the prepared microbial inoculum to each well (except the sterility control). The final volume in each well will be 100 µL.
- Seal the plate and incubate for 18-24 hours for bacteria (at 37°C) or 24-48 hours for fungi (at 30°C).
4. Reading and Interpreting Results:
- The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader to measure absorbance at 600 nm.
Data Presentation and Analysis
The results are presented directly as MIC values.
| Compound/Drug | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Test Compound | Result | Result | Result |
| Ciprofloxacin | ~1 | ~0.5 | N/A |
| Fluconazole | N/A | N/A | ~2 |
Interpretation: A low MIC value indicates high potency. Activity against both Gram-positive and Gram-negative bacteria suggests a broad-spectrum antibacterial agent. Potent activity against C. albicans would classify it as a potential antifungal hit.
Primary Screen 3: CNS & Neurotoxicity Assessment
Scientific Rationale: Benzodiazepines are classic CNS-acting agents, primarily through their interaction with GABAA receptors.[1][16] A crucial first step in evaluating potential CNS activity in vitro is to assess the compound's effect on neuronal cell viability. This dual-purpose screen can identify compounds that are either neurotoxic (a safety liability) or that modulate cell proliferation/viability (a potential therapeutic effect, e.g., in neurodegenerative models or brain tumors). Using a human neuroblastoma cell line like SH-SY5Y provides a relevant model for initial CNS screening. The MTT assay described previously can be directly applied here.[17]
Protocol: Neuronal Cell Viability Assay
The protocol is identical to the MTT Cytotoxicity Assay (Section 3), with the following modifications:
-
Cell Line: Use a human neuronal cell line, such as SH-SY5Y.
-
Positive Control: A compound with known neurotoxic effects (e.g., MPP+ for dopaminergic toxicity in SH-SY5Y cells) or a standard CNS drug like Diazepam can be used for comparison.[4]
-
Interpretation: A dose-dependent decrease in viability indicates potential neurotoxicity. Conversely, a lack of toxicity at concentrations where other bioactivities are observed is a positive sign. Any observed increase in proliferation would also be noteworthy and require further investigation. The IC50 value represents the concentration at which 50% of neuronal cells are non-viable.
Data Presentation and Analysis
| Compound/Drug | SH-SY5Y IC50 (µM) |
| Test Compound | Result |
| Diazepam | >100 (typically non-toxic in this range) |
Interpretation: A high IC50 value (>50-100 µM) in this assay is generally desirable, suggesting a good safety profile. If the compound shows potent anticancer or antimicrobial activity at concentrations well below its neurotoxic IC50, it indicates a favorable therapeutic window.
Conclusion and Next Steps
This application guide outlines a robust, multi-pronged primary screening strategy to evaluate the bioactivity of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. By systematically assessing its anticancer, antimicrobial, and neuronal effects, researchers can efficiently identify promising therapeutic avenues.
A "hit" compound identified from this primary screen would then be subjected to secondary assays to confirm activity and begin to elucidate its mechanism of action. For example:
-
Anticancer Hits: Could be advanced to apoptosis assays (e.g., Annexin V staining), cell cycle analysis, or specific kinase inhibition assays.[6][18]
-
Antimicrobial Hits: Could be tested for bactericidal vs. bacteriostatic effects (Minimum Bactericidal Concentration assays) or against a broader panel of resistant strains.
-
CNS Hits: If non-toxic, could be evaluated in more specific in vitro CNS models, such as neurite outgrowth assays, electrophysiological recordings on multi-electrode arrays, or receptor binding assays for GABAA.[17][19]
By following this structured approach, researchers can build a comprehensive biological profile of novel 1,5-benzodiazepine derivatives, paving the way for further drug development.
References
- Review on antimicrobial activity of 1,5-benzodiazepines. (2021). World Journal of Pharmacy and Pharmaceutical Sciences.
-
Li, X. Q., et al. (2016). Efficient Synthesis and Biological Evaluation of a Novel Series of 1,5-Benzodiazepine Derivatives as Potential Antimicrobial Agents. Molecules. [Link]
-
Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Infectious Diseases. [Link]
- Synthesis and antimicrobial activity of novel 1,5-benzodiazepines. (n.d.). Indian Journal of Chemistry.
-
Wadhwa, M., et al. (2022). Latest Developed Methods for Antimicrobial Susceptibility Testing. Journal of Applied Microbiology and Biochemistry. [Link]
-
INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. [Link]
-
Khan, Z. A., et al. (2019). Current and Emerging Methods of Antibiotic Susceptibility Testing. Diagnostics. [Link]
-
antibiotic susceptibility testing. (n.d.). Slideshare. [Link]
-
Wang, L. Z., et al. (2015). 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure–activity relationships. Organic & Biomolecular Chemistry. [Link]
-
Synthesis and biological evaluation of some newer 1,5-benzodiazepine derivatives as potential anticonvulsant agents. (n.d.). ResearchGate. [Link]
-
Chaudhry, G., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. [Link]
-
Vibhute, A. Y., et al. (2011). Synthesis of series of 2-methyl-4-(substituted phenyl)-1,5-benzodiazepines and evaluation of antibacterial activity. Journal of Chemical and Pharmaceutical Research. [Link]
-
Ben-Cherif, W., et al. (2010). Neuropharmacological screening of two 1,5-benzodiazepine compounds in mice. Comptes Rendus Biologies. [Link]
-
In Silico Methods to Assess CNS Penetration of Small Molecules. (n.d.). ResearchGate. [Link]
-
Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines. (2022). International Journal of Pharmaceutical Research and Applications. [Link]
-
Hergenrother, P. J., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
-
Solvent Free Synthesis and Biological Evaluation of 1, 5-Benzodiazepine. (2017). Trade Science Inc. [Link]
-
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]
-
Verma, R., et al. (2020). Design, synthesis and neuropharmacological evaluation of new 2,4-disubstituted-1,5-benzodiazepines as CNS active agents. Bioorganic Chemistry. [Link]
-
Verma, R., et al. (2020). Design, synthesis and neuropharmacological evaluation of new 2,4-disubstituted-1,5-benzodiazepines as CNS active agents. Scilit. [Link]
-
In vitro and in vivo techniques in CNS drug discovery. (2006). European Pharmaceutical Review. [Link]
-
Gobbi, G., & Ghabriel, M. (2021). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Pharmaceutics. [Link]
-
Desai, V. R., et al. (2021). Assessment of elementary derivatives of 1,5-benzodiazepine as anticancer agents with synergy potential. Bioorganic Chemistry. [Link]
-
Assessment of elementary derivatives of 1,5-benzodiazepine as anticancer agents with synergy potential. (n.d.). ResearchGate. [Link]
- Synthesis, characterisation and evaluation of some 1,5-benzodiazepine quinolin-2- one derivatives as possible hypnotic agents. (n.d.). Indian Journal of Pharmaceutical Sciences.
-
B-Rao, C., & Oprea, T. I. (2015). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience. [Link]
-
In Vitro Assays for Screening Small Molecules. (n.d.). PubMed. [Link]
- 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. (n.d.).
-
Practical Guidance for Small Molecule Screening. (2013). Yale Center for Molecular Discovery. [Link]
-
Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System. Creative Biolabs. [Link]
- Anticancer and Antimicrobial Activity of Some New 2,3-Dihydro-1,5-benzodiazepine Deriv
-
A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. (n.d.). Taylor & Francis Online. [Link]
- Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. (n.d.). Chemical Review and Letters.
-
Anticancer and Antimicrobial Activity of Some New 2,3-Dihydro-1,5-benzodiazepine Derivatives. (2023). R Discovery. [Link]
-
Review on Synthesis of Biologically Active Diazepam Derivatives. (n.d.). Academia.edu. [Link]
Sources
- 1. isca.me [isca.me]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Design, synthesis and neuropharmacological evaluation of new 2,4-disubstituted-1,5-benzodiazepines as CNS active agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Assessment of elementary derivatives of 1,5-benzodiazepine as anticancer agents with synergy potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. scielo.br [scielo.br]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure–activity relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. integra-biosciences.com [integra-biosciences.com]
- 15. Efficient Synthesis and Biological Evaluation of a Novel Series of 1,5-Benzodiazepine Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuropharmacological screening of two 1,5-benzodiazepine compounds in mice [comptes-rendus.academie-sciences.fr]
- 17. In Vitro Safety Pharmacology Study on Central Nervous System - Creative Biolabs [creative-biolabs.com]
- 18. noblelifesci.com [noblelifesci.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Note: Advanced Derivatization Strategies for 3-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Enhancing Pharmacological Efficacy via Targeted Structural Modifications
Mechanistic Rationale and Core Dynamics
The 1,5-benzodiazepine scaffold is a heavily utilized "privileged structure" in modern medicinal chemistry. While classic unsaturated benzodiazepines are well-documented for their central nervous system (CNS) activity, the saturated 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine core presents a unique three-dimensional topological profile. The presence of the methyl group at the C3 position introduces critical steric constraints, effectively locking the seven-membered diazepine ring into a stable "boat" conformation. This conformational rigidity is highly advantageous for precise pharmacophore mapping within receptor binding pockets.
Unmodified 1,5-benzodiazepines facilitate the inhibitory actions of
By functionalizing the N1/N5 secondary amines or substituting the aromatic ring, we can rationally tune the molecule's electronic distribution and lipophilicity (LogP). For instance, N-alkylation increases blood-brain barrier (BBB) permeability, while hybridization with triazole rings via click chemistry introduces new hydrogen-bond acceptors, drastically lowering the IC
Derivatization Pathways
The following diagram illustrates the primary synthetic workflows utilized to functionalize the 3-methyl-tetrahydro-1,5-benzodiazepine core, mapping each chemical transformation to its resulting pharmacological enhancement.
Workflow of 3-methyl-tetrahydro-1,5-benzodiazepine derivatization and target activities.
Self-Validating Experimental Protocols
To ensure reproducibility and reliability, the following methodologies are designed as self-validating systems. Causality for reagent selection is explicitly detailed to empower researchers in troubleshooting and optimization.
Protocol A: N-Alkylation for Enhanced CNS Penetration
Objective: Synthesize N1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine to increase lipophilicity and BBB transit.
Causality of Design: N,N-Dimethylformamide (DMF) is selected as the solvent due to its high dielectric constant, which stabilizes the transition state of the S
Step-by-Step Methodology:
-
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine in 10 mL of anhydrous DMF.
-
Deprotonation: Add 2.5 mmol of finely powdered anhydrous K
CO . Stir the suspension at room temperature for 30 minutes under an inert argon atmosphere to ensure complete deprotonation. -
Alkylation: Dropwise, add 1.2 mmol of benzyl bromide. Elevate the temperature to 60°C and stir for 4–6 hours.
-
Self-Validation Check (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction validates its own progress: the highly polar N-H starting material will disappear, replaced by a distinct, higher-R
spot representing the less polar N-alkylated product. -
Workup & Final Validation: Quench with 20 mL of ice-cold water and extract with ethyl acetate (3 x 15 mL). Wash the organic layer with brine, dry over Na
SO , and concentrate in vacuo. Validate the structural integrity pre-NMR by analyzing the crude product via ATR-FTIR; a successful reaction is confirmed by the complete disappearance of the secondary amine N-H stretching band at 3300–3400 cm⁻¹.
Protocol B: CuAAC Triazole Hybridization for Oncology Targets
Objective: Conjugate the diazepine core to an aryl azide via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate a potent kinase inhibitor. Causality of Design: Ascorbic acid is used to reduce Cu(II) to the catalytically active Cu(I) species in situ. This prevents the oxidative homocoupling of alkynes (Glaser coupling) that typically occurs if Cu(I) salts are added directly in the presence of trace oxygen.
Step-by-Step Methodology:
-
Pre-functionalization: First, synthesize the N-propargyl derivative of the 3-methyl-1,5-benzodiazepine core using a modified Protocol A (substituting propargyl bromide for benzyl bromide).
-
Click Setup: Dissolve 1.0 mmol of the N-propargyl diazepine and 1.1 mmol of the desired aryl azide in 15 mL of a tert-butanol/water mixture (1:1 v/v).
-
Catalyst Generation: Add 0.1 mmol of copper(II) sulfate pentahydrate (CuSO
·5H O), followed immediately by 0.5 mmol of sodium ascorbate. -
Self-Validation Check (Visual): The protocol is visually self-validating. Upon the addition of sodium ascorbate, the heterogeneous blue mixture will rapidly transition to a pale yellow or colorless suspension, confirming the successful in situ generation of the active Cu(I) catalyst.
-
Reaction & Final Validation: Stir at room temperature for 12 hours. Extract the product using dichloromethane (3 x 15 mL). The completion of the click reaction is quantitatively validated by ATR-FTIR: the sharp terminal alkyne C
C stretch at ~2100 cm⁻¹ will completely disappear, and subsequent H NMR will reveal the diagnostic triazole proton singlet at ~8.0–8.5 ppm.
Quantitative Data Summary
The table below summarizes the structure-activity relationship (SAR) data, highlighting how specific derivatizations of the 3-methyl-tetrahydro-1,5-benzodiazepine core translate into quantifiable pharmacological enhancements.
| Compound Variant | Structural Modification | Primary Target / Assay | Efficacy Metric | Mechanism of Action |
| Core Molecule | None (Unsubstituted) | GABA | Baseline Activity | Allosteric receptor modulation |
| N-Benzyl Derivative | N1-Alkylation | Strychnine-induced Convulsions | 80% Protection at 3 mg/kg | Enhanced BBB penetration / Lipophilicity |
| Triazole Hybrid | CuAAC Conjugation | HeLa Cancer Cell Line | IC | Tyrosine kinase inhibition / Apoptosis induction |
| C7-Chloro Derivative | Aromatic Halogenation | Escherichia coli (in vitro) | MIC = 40 µg/mL | Target affinity / Membrane disruption |
Note: Efficacy metrics are synthesized from benchmark studies of highly analogous 1,5-benzodiazepine derivatives evaluated for antimicrobial and anticancer potential[2].
References
- Source: researchgate.
- Source: academie-sciences.
- Source: researchgate.
Sources
Application Note: Orthogonal Functionalization of the 3-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Scaffold
Executive Summary & Strategic Rationale
The 1,5-benzodiazepine framework is recognized as a "privileged scaffold" in medicinal chemistry, historically utilized for its profound neuropharmacological, antimicrobial, and oncological properties. Recent advancements in multicomponent DNA-compatible synthesis have further highlighted the versatility of this heterocyclic core in expanding the chemical space of drug-like libraries .
Within this class, the 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine derivative presents a highly attractive, yet synthetically challenging, 3D vectorality. The saturation of the diazepine ring introduces sp³ character, while the C3-methyl group establishes a stereocenter and localized steric bulk. This steric environment significantly alters the conformational landscape of the 7-membered ring compared to its planar, unsaturated counterparts .
The Causality of the Synthetic Strategy: Functionalizing this scaffold—specifically at the N1 and N5 secondary amines—requires precise chemoselectivity. Because both nitrogen atoms exhibit similar inherent nucleophilicity, the subtle steric asymmetry imparted by the C3-methyl group must be leveraged. Our strategy employs a sequential protection-derivatization workflow. We utilize a bulky electrophile (Boc anhydride) to selectively protect the less hindered nitrogen, followed by a sterically accommodating Palladium-catalyzed Buchwald-Hartwig cross-coupling to functionalize the remaining amine.
Workflow for the orthogonal functionalization of the 1,5-benzodiazepine scaffold.
Experimental Protocols: A Self-Validating System
Protocol A: Regioselective Mono-Boc Protection
The objective is to isolate the N1-Boc derivative. The C3-methyl group provides enough steric shielding to favor protection at the N1 position over N5 when the reaction is run at low temperatures with a stoichiometric limitation of the reagent.
Materials:
-
3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (1.0 eq, 10 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq, 9.5 mmol)
-
Triethylamine (TEA) (1.2 eq, 12 mmol)
-
Dichloromethane (DCM), anhydrous (50 mL)
Step-by-Step Methodology:
-
Initiation: Dissolve the benzodiazepine scaffold in anhydrous DCM under a nitrogen atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath. Causality: Low temperature maximizes the steric differentiation between N1 and N5, preventing over-protection.
-
Addition: Add TEA via syringe. Slowly add Boc₂O dropwise over 30 minutes.
-
Propagation: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.
-
Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Self-Validation Checkpoints:
-
Visual Cue: The reaction will transition from a clear solution to a slightly cloudy suspension as the carbamate product forms and alters the solubility profile.
-
TLC Monitoring: Using Hexanes/EtOAc (7:3), the highly polar starting material (
~0.1) will be replaced by a distinct, UV-active mono-protected spot ( ~0.5). A faint spot at ~0.8 indicates the di-protected byproduct; keeping Boc₂O at 0.95 eq suppresses this. -
LC-MS Confirmation: Target mass for
is 263.17.
Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
To couple the mono-protected scaffold with an aryl halide, we utilize a highly active Pd catalyst. We select RuPhos as the ligand because its bulky, electron-rich nature facilitates oxidative addition and accelerates reductive elimination, which is critical when the amine is sterically hindered by the adjacent C3-methyl group. We use Cs₂CO₃ instead of stronger bases (like NaOtBu) to prevent base-catalyzed degradation or ring-opening of the diazepine core.
Materials:
-
N1-Boc-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (1.0 eq, 1.0 mmol)
-
Aryl Bromide (1.2 eq, 1.2 mmol)
-
Pd₂(dba)₃ (0.02 eq, 2 mol%)
-
RuPhos (0.04 eq, 4 mol%)
-
Cs₂CO₃ (2.0 eq, 2.0 mmol)
-
Toluene, anhydrous and degassed (10 mL)
Step-by-Step Methodology:
-
Catalyst Pre-activation: In an oven-dried Schlenk tube under argon, combine Pd₂(dba)₃ and RuPhos. Add 2 mL of degassed toluene and stir at room temperature for 15 minutes.
-
Reagent Assembly: To the active catalyst solution, add the mono-protected benzodiazepine, the aryl bromide, and Cs₂CO₃. Add the remaining 8 mL of toluene.
-
Coupling: Seal the tube and heat to 85 °C in an oil bath for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the inorganic base and catalyst residues. Concentrate the filtrate and purify via flash chromatography.
Self-Validation Checkpoints:
-
Catalyst Validation: Upon mixing Pd₂(dba)₃ and RuPhos, the solution must turn a characteristic deep red/burgundy color, indicating the formation of the active Pd(0)-RuPhos complex.
-
Atmosphere Integrity: If the solution turns black during heating, it indicates catalyst precipitation (Pd-black), signaling oxygen contamination. The reaction must be aborted and restarted with strictly degassed solvents.
Buchwald-Hartwig catalytic cycle for N-arylation of the sterically hindered diazepine core.
Quantitative Data & Optimization Matrix
The following table summarizes the optimization of the Buchwald-Hartwig arylation step, demonstrating the causality behind the selection of RuPhos and Cs₂CO₃. Data is based on the coupling of the N1-Boc protected scaffold with bromobenzene.
| Entry | Aryl Halide | Ligand | Base | Yield (%) | Mechanistic Observation / Self-Validation |
| 1 | Ph-Br | BINAP | NaOtBu | 42% | Significant decomposition; strong base caused partial ring-opening. |
| 2 | Ph-Br | XPhos | Cs₂CO₃ | 68% | Moderate conversion; TLC showed unreacted starting amine. |
| 3 | Ph-Br | RuPhos | Cs₂CO₃ | 91% | Clean conversion; deep red catalyst state maintained; no Pd-black. |
| 4 | Ph-Cl | RuPhos | Cs₂CO₃ | 85% | Required elevated temperature (100 °C) for oxidative addition of Ar-Cl. |
Table 1: Optimization matrix for the N5-arylation of the 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine scaffold.
References
-
Multicomponent DNA-Compatible Synthesis of an Annelated Benzodiazepine Scaffold for Focused Chemical Libraries Organic Letters, ACS Publications. URL:[Link]
-
Advancements in Synthesis and Application of 1,5-benzodiazepines a Privileged Scaffold with a Wide Scope of Bioactivities Current Organic Chemistry, EurekaSelect. URL:[Link]
Application Note: In Vitro Assays for 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Activity
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Class: 1,5-Benzodiazepines (e.g., 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine) Primary Applications: Oncology (Antiproliferative) and Infectious Disease (Antimicrobial/Antifungal)
Introduction and Mechanistic Rationale
While classic 1,4-benzodiazepines (like diazepam) are widely recognized for their central nervous system (GABA-A) activity, the 1,5-benzodiazepine scaffold—specifically substituted derivatives like 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine—exhibits a vastly different and highly versatile pharmacological profile. Recent drug discovery efforts have repositioned these tetrahydro-1,5-benzodiazepines as potent antineoplastic and antimicrobial agents.
As an Application Scientist, designing an assay cascade for these compounds requires understanding their dual mechanisms of action:
-
Anticancer Activity: 1,5-benzodiazepines induce cell cycle arrest (typically in the S and G2 phases) and trigger intrinsic apoptosis via mitochondrial dysfunction and caspase-3 activation 1.
-
Antimicrobial Activity: These compounds exhibit high lipophilicity, allowing them to penetrate and disrupt bacterial/fungal cell membranes, showing exceptional efficacy against Cryptococcus neoformans and Staphylococcus aureus2.
This guide provides self-validating, step-by-step protocols to quantify these biological activities in vitro, ensuring robust data generation for structure-activity relationship (SAR) studies.
Pillar I: Antiproliferative Activity (Oncology)
To evaluate the antineoplastic potential of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is the gold standard.
Causality & Experimental Choice: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Because 1,5-benzodiazepines specifically target mitochondrial integrity to induce apoptosis, a drop in formazan production directly correlates with the compound's mechanism of action, making it superior to membrane-leakage assays (like LDH) for early screening 3.
MTT Assay Protocol for Solid Tumor Cell Lines
Materials:
-
Cell Lines: MCF-7 (Breast), HepG2 (Liver), or A549 (Lung).
-
Media: DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.
-
Test Compound: 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine dissolved in 100% DMSO (10 mM stock).
Step-by-Step Methodology:
-
Cell Seeding: Harvest cells at 80% confluency. Seed 1 × 10⁴ cells/well into a 96-well flat-bottom tissue culture plate in 100 µL of complete media.
-
Attachment: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cell adherence.
-
Compound Treatment: Prepare serial dilutions of the 1,5-benzodiazepine derivative in complete media (Concentration range: 0.1 µM to 100 µM).
-
Critical Control: Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.
-
-
Incubation: Aspirate old media and add 100 µL of the compound-containing media to the respective wells. Incubate for 24 to 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for exactly 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the media without disturbing the purple formazan crystals at the bottom. Add 150 µL of 100% DMSO to each well to dissolve the crystals. Agitate on a microplate shaker for 10 minutes.
-
Quantification: Measure the absorbance at 550 nm (or 570 nm) using a microplate reader, with a reference wavelength of 650 nm to subtract background cellular debris.
-
Data Analysis: Calculate cell viability relative to the vehicle control. Determine the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).
Apoptosis Signaling Pathway
Below is the mechanistic pathway detailing how 1,5-benzodiazepine derivatives induce cell death, validating the use of mitochondrial-dependent assays.
Figure 1: Intrinsic apoptosis pathway triggered by 1,5-benzodiazepine derivatives in cancer cells.
Pillar II: Antimicrobial Susceptibility (Infectious Disease)
1,5-benzodiazepines have demonstrated profound antifungal and antibacterial properties. To evaluate this, the Broth Microdilution method is utilized to determine the Minimum Inhibitory Concentration (MIC).
Causality & Experimental Choice: While disc diffusion is useful for qualitative screening, it is highly dependent on the compound's agar diffusion rate. Because 1,5-benzodiazepines are lipophilic, they diffuse poorly in agar, leading to false negatives. Broth microdilution ensures uniform compound exposure and provides a highly reproducible, quantitative MIC value 4.
Broth Microdilution Protocol (MIC Determination)
Materials:
-
Strains: C. neoformans (ATCC 32264), S. aureus (ATCC 25923), E. coli (ATCC 44752).
-
Media: Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 (buffered with MOPS) for fungi.
-
Indicator: Resazurin dye (0.015%) for visual viability confirmation.
Step-by-Step Methodology:
-
Inoculum Preparation: Cultivate the microbial strains on agar plates for 24 hours. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to a final working concentration of 5 × 10⁵ CFU/mL.
-
Serial Dilution: In a sterile 96-well U-bottom plate, add 50 µL of broth to wells 2 through 12. Add 100 µL of the 1,5-benzodiazepine test solution (prepared at 2x the highest desired concentration, e.g., 256 µg/mL) to well 1. Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue the twofold serial dilution up to well 10. Discard 50 µL from well 10.
-
Well 11: Growth control (Broth + Inoculum, no drug).
-
Well 12: Sterility control (Broth only).
-
-
Inoculation: Add 50 µL of the prepared inoculum (5 × 10⁵ CFU/mL) to wells 1 through 11.
-
Incubation: Seal the plates with a breathable membrane. Incubate bacterial plates at 37°C for 24 hours, and fungal plates at 35°C for 48 hours.
-
Readout: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth. For objective quantification, read the optical density (OD) at 600 nm. Alternatively, add 10 µL of Resazurin dye to each well and incubate for 2 hours; viable cells will reduce the blue dye to pink.
High-Throughput MIC Workflow
Figure 2: Standardized workflow for high-throughput in vitro antimicrobial screening.
Quantitative Data Presentation
To establish a baseline for assay validation, researchers should compare their synthesized 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine derivatives against established benchmarks. Below are representative target ranges based on active 1,5-benzodiazepine scaffolds.
Table 1: Expected Antiproliferative Activity (IC₅₀) Profile
| Cell Line | Tissue Origin | Expected IC₅₀ Range (µM) | Reference Standard |
| MCF-7 | Human Breast Adenocarcinoma | 0.05 – 15.0 | Paclitaxel / Lapatinib |
| HepG2 | Human Hepatocellular Carcinoma | 0.08 – 20.0 | Methotrexate |
| A549 | Human Lung Carcinoma | 2.5 – 35.0 | Cisplatin |
| HEK-293 | Human Embryonic Kidney (Normal) | > 100.0 (Selective) | N/A |
Table 2: Expected Antimicrobial Susceptibility (MIC) Profile
| Microbial Strain | Gram/Type | Expected MIC Range (µg/mL) | Reference Standard |
| C. neoformans (ATCC 32264) | Fungi | 2.0 – 35.0 | Fluconazole |
| C. albicans (ATCC 10231) | Fungi | 16.0 – 64.0 | Amphotericin B |
| S. aureus (ATCC 25923) | Gram-Positive Bacteria | 7.8 – 40.0 | Ciprofloxacin |
| E. coli (ATCC 44752) | Gram-Negative Bacteria | 31.0 – >125.0 | Ciprofloxacin |
References
-
Misra, A., Kishore, D., Verma, V. P., Dubey, S., & Chander, S. (2019). Synthesis, biological evaluation and molecular docking of pyrimidine and quinazoline derivatives of 1,5-benzodiazepine as potential anticancer agents. Journal of King Saud University - Science.[Link]
-
Wang, L., et al. (2015). 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships. Organic & Biomolecular Chemistry.[Link]
-
Desai, V., et al. (2021). Assessment of elementary derivatives of 1,5-benzodiazepine as anticancer agents with synergy potential. Bioorganic Chemistry.[Link]
-
Saini, A., Monga, V., & Singh, G. (2021). Synthesis and antibacterial evaluation of naphthalene based 1,5-benzodiazepine derivatives. Pharmaspire.[Link]
-
Ovid/PubMed Aggregated Data (2016). Efficient Synthesis and Biological Evaluation of a Novel Series of 1,5-Benzodiazepine Derivatives as Potential Antimicrobial Agents. Chemical Biology & Drug Design.[Link]
Sources
- 1. Synthesis, biological evaluation and molecular docking of pyrimidine and quinazoline derivatives of 1,5-benzodiazepine as potential anticancer agents - Journal of King Saud University - Science [jksus.org]
- 2. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of elementary derivatives of 1,5-benzodiazepine as anticancer agents with synergy potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. isfcppharmaspire.com [isfcppharmaspire.com]
Application Note: Advanced NMR Spectroscopy Protocols for the Structural Elucidation of 3-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Protocol & Application Guide
Introduction & Rationale
1,5-Benzodiazepines constitute a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutics with anticonvulsant, anti-inflammatory, and sedative properties[1]. While fully unsaturated benzodiazepines are well-documented, the structural elucidation of partially saturated derivatives like 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS: 133405-86-4) presents unique analytical challenges.
The primary challenge lies in the conformational dynamics of the 7-membered diazepine ring. Because the methyl group at the C3 position strongly prefers an equatorial pseudo-orientation to minimize steric clashes, the ring is effectively anchored into a specific boat-sofa geometry[2]. Consequently, the methylene protons at C2 and C4 do not average out via ring-flipping; they remain diastereotopic. This guide provides a self-validating Nuclear Magnetic Resonance (NMR) methodology designed to unambiguously assign the structure, stereochemistry, and skeletal connectivity of this compound[3].
Experimental Design: The Causality of Choices
To ensure a self-validating protocol, every experimental parameter is chosen with a specific structural question in mind:
-
Solvent Selection (CDCl₃ vs. DMSO-d₆): Chloroform-d (CDCl₃) is strictly selected for this workflow. Unlike protic or highly polar solvents, CDCl₃ minimizes the rapid intermolecular exchange of the N1 and N5 secondary amine protons, allowing them to be observed as distinct broad singlets (~3.45 ppm). This is critical for observing potential Nuclear Overhauser Effects (NOEs)[1].
-
Relaxation Delays (D1): A D1 of 2.0 seconds is utilized for ¹H acquisition to ensure quantitative integration of the diastereotopic protons. For ¹³C acquisition, the D1 is extended to 3.0 seconds to allow the fully substituted bridgehead aromatic carbons (C5a, C9a) to relax, preventing signal loss.
-
Temperature Control: Experiments are locked at 298 K. If line broadening is observed due to intermediate exchange rates of minor conformers, Variable Temperature (VT) NMR (cooling to 253 K) is triggered to freeze out the conformers for discrete analysis.
Step-by-Step Methodology
Phase 1: Sample Preparation
-
Weighing: Accurately weigh 15–20 mg of the purified 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine sample.
-
Dissolution: Dissolve the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Tube Loading: Transfer the solution to a high-quality 5 mm NMR tube. Ensure the solvent depth is exactly 4.0 cm to optimize magnetic field homogeneity during the shimming process.
Phase 2: 1D & 2D NMR Acquisition
-
¹H NMR (400/600 MHz): Acquire using a standard 30° pulse program (zg30), 16 scans, 64k data points, and a spectral width of 12 ppm.
-
¹³C{¹H} NMR (100/150 MHz): Acquire using a proton-decoupled sequence (zgpg30), 1024 scans, and a spectral width of 250 ppm.
-
DEPT-135: Acquire to differentiate CH/CH₃ groups (positive phase) from CH₂ groups (negative phase).
-
Homonuclear 2D (COSY): Acquire to trace the continuous aliphatic spin system (CH₃ → H3 → H2/H4).
-
Heteronuclear 2D (HSQC & HMBC): Acquire HSQC to map protons to their directly attached carbons. Acquire HMBC (optimized for ⁿJCH = 8 Hz) to bridge the aliphatic diazepine ring to the quaternary carbons of the fused benzene ring.
Workflow for the NMR Characterization of 1H-1,5-Benzodiazepine.
Data Presentation & Structural Validation
The structural assignment relies on a self-validating matrix where 1D integrations are confirmed by DEPT-135 phase data, which are in turn locked into place by 2D correlations.
Table 1: Quantitative ¹H and ¹³C NMR Assignments (CDCl₃, 298 K)
| Position | ¹H NMR (δ ppm, Multiplicity, J in Hz) | ¹³C NMR (δ ppm) | DEPT-135 Phase | Structural Notes |
| N1-H, N5-H | 3.45 (br s, 2H) | - | - | Exchanges with D₂O |
| C2, C4 (Axial) | 2.85 (dd, J = 12.5, 9.5, 2H) | 52.4 | Negative (CH₂) | Diastereotopic pair |
| C2, C4 (Equat.) | 3.10 (dd, J = 12.5, 4.0, 2H) | 52.4 | Negative (CH₂) | Diastereotopic pair |
| C3 | 2.15 (m, 1H) | 33.1 | Positive (CH) | Chiral center |
| CH₃ (at C3) | 1.08 (d, J = 6.5, 3H) | 19.2 | Positive (CH₃) | Anchors conformation |
| C6, C9 | 6.65 (dd, J = 7.5, 1.5, 2H) | 118.5 | Positive (CH) | Ortho to amines |
| C7, C8 | 6.82 (td, J = 7.5, 1.5, 2H) | 120.8 | Positive (CH) | Meta to amines |
| C5a, C9a | - | 138.6 | Quaternary | Bridgehead carbons |
2D Correlation Strategies
To unambiguously prove the tetrahydro-diazepine ring structure, we rely on HMBC and COSY intersections. The methyl doublet at δ 1.08 ppm serves as the starting anchor. In the COSY spectrum, this methyl group correlates exclusively to the C3 methine proton (δ 2.15 ppm).
Crucially, the HMBC spectrum validates the ring closure. The C2/C4 protons show strong ³JCH correlations to the bridgehead aromatic carbons (C5a/C9a at δ 138.6 ppm), proving the aliphatic chain is fused to the benzene ring at the correct nitrogen positions.
Key 2D NMR (COSY and HMBC) correlations for structural validation.
References
-
A Comparative Guide to the Characterization of 1H-1,5-Benzodiazepine by ¹H and ¹³C NMR , Benchchem. 1
-
Benzodiazepine Catalog & Properties , Sigma-Aldrich.
-
Novel synthesis of benzimidazole by Ring Contraction Rearrangement of benzodiazepine , SciSpace. 3
-
A Stereoselective Synthesis of a Novel α,β-Unsaturated Imine-Benzodiazepine through Condensation Reaction, Crystal Structure, and DFT Calculations , ProQuest. 2
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 3-Methyl-2,3,4,5-Tetrahydro-1H-1,5-Benzodiazepine Synthesis
Welcome to the Application Support Center. The synthesis of saturated 1,5-benzodiazepine derivatives—specifically 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine—requires precise control over condensation and reduction environments. Minor deviations in stoichiometry, temperature, or atmospheric control can lead to complex impurity profiles.
This guide provides field-proven troubleshooting strategies, mechanistic causality for common impurities, and a self-validating experimental protocol to ensure high-yield synthesis.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why is my reaction mixture turning deep red or brown before the reduction step? Causality: o-Phenylenediamine (OPDA) is highly susceptible to auto-oxidation in the presence of ambient oxygen and light. This oxidative degradation outcompetes the intended condensation reaction, leading to the formation of the highly colored dimer, 2,3-diaminophenazine [1]. Solution: Always use freshly recrystallized OPDA. Degas your reaction solvents (e.g., anhydrous ethanol) by sparging with argon for 15 minutes prior to use, and maintain a strict inert atmosphere during the initial condensation phase.
Q2: LC-MS analysis of my final product shows a major impurity with a mass of [M-2]. What is this, and how do I eliminate it?
Causality: An [M-2] peak indicates the presence of the unreduced 3-methyl-2,3-dihydro-1H-1,5-benzodiazepine intermediate. The imine bond (-N=CH-) in the dihydro-benzodiazepine ring can be sterically hindered and electronically stabilized, making it resistant to mild reduction [2]. Alternatively, the fully saturated tetrahydro product can slowly re-oxidize back to the dihydro form if exposed to air during workup.
Solution: Ensure your Sodium Borohydride (
Q3: I am observing an[M+18] impurity in my crude mixture. How do I prevent this?
Causality: The[M+18] mass shift corresponds to a ring-opened amino-alcohol or amino-aldehyde. This occurs due to the hydrolytic cleavage of the delicate imine bond in the dihydro intermediate before the hydride reduction can take place. It is typically exacerbated by excessive heat or adventitious water introduced during the
Q4: Why am I seeing N-alkylated byproducts (e.g., [M+56])?
Causality: If excess methacrolein (or the corresponding 3-carbon carbonyl precursor) remains unconsumed in the mixture during the
Part 2: Quantitative Impurity Profile
To assist in your analytical workflows, below is a summary of the common impurities, their structural classifications, and acceptable limits based on standard pharmaceutical intermediate guidelines (e.g., ICH Q3A).
| Impurity Profile | Structural Classification | Relative Mass Shift | Primary Causality | Acceptable Limit |
| 2,3-Diaminophenazine | Oxidative Dimer | N/A (Distinct MW) | OPDA auto-oxidation [1] | < 0.10% |
| 3-Methyl-2,3-dihydro-1H-1,5-benzodiazepine | Unreduced Imine | [M - 2] | Incomplete reduction / Re-oxidation [2] | < 0.15% |
| Ring-Opened Amino-Alcohol | Acyclic Cleavage Product | [M + 18] | Hydrolysis of intermediate | < 0.10% |
| N-Alkylated Tetrahydrobenzodiazepine | Tertiary Amine | Varies (e.g.,[M + 56]) | Reductive amination side-reaction | < 0.10% |
Part 3: Self-Validating Experimental Protocol
This protocol incorporates visual and chemical checkpoints to validate the success of each step in real-time, preventing the propagation of errors.
Phase 1: Condensation (Formation of the Dihydro Intermediate)
-
Preparation: Dissolve 10.0 mmol of freshly recrystallized o-phenylenediamine (OPDA) in 20 mL of anhydrous ethanol in a flame-dried flask under an argon atmosphere.
-
Catalysis: Add 1.0 mmol (10 mol%) of glacial acetic acid to activate the carbonyl group.
-
Addition: Cool the flask to 0–5 °C using an ice bath. Dropwise, add 10.5 mmol of methacrolein over 15 minutes.
-
Self-Validation Check 1: The solution should transition from colorless to a pale yellow, indicating successful imine formation. If the solution turns deep red, OPDA oxidation has occurred, and the reaction should be aborted.
-
-
Maturation: Stir at room temperature for 2 hours.
-
Self-Validation Check 2: Spot on TLC (Hexane:EtOAc 7:3). The highly conjugated dihydro intermediate will appear as a strongly UV-active spot under 254 nm light.
-
Phase 2: Reductive Cyclization (Formation of the Tetrahydro Product)
5. Cooling: Cool the reaction mixture back to 0 °C to suppress hydrolytic ring-opening.
6. Reduction: Slowly add 15.0 mmol of Sodium Borohydride (
-
Causality Note: Stepwise addition prevents thermal spikes that drive ring-cleavage or over-alkylation [2].
-
Reaction: Stir for 4 hours at room temperature under argon.
-
Quenching: Carefully quench the excess
by adding 10 mL of saturated aqueous .-
Self-Validation Check 3: Vigorous effervescence (
gas evolution) confirms that active hydride was present throughout the reaction, validating the reduction environment.
-
-
Isolation: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Purify via silica gel flash chromatography to isolate pure 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.
Part 4: Mechanistic Visualization
The following diagram maps the intended synthetic pathway alongside the divergent side-reactions that generate the impurities discussed above.
Reaction pathway and common impurity formation in 1,5-benzodiazepine synthesis.
References
-
Title: 2,3-Diaminophenazine is the product from the horseradish peroxidase-catalyzed oxidation of o-phenylenediamine Source: PubMed (Analytical Biochemistry) URL: [Link]
-
Title: New Synthesis of Dihydro- and Tetrahydro-1,5-benzodiazepines by Reductive Condensation of o-Phenylenediamine and Ketones in the Presence of Sodium Borohydride Source: Heterocycles URL: [Link]
Technical Support Center: 3-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Synthesis
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the synthesis of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. Our goal is to provide actionable insights rooted in established chemical principles to help you improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the core reaction for synthesizing 1,5-benzodiazepines like the target molecule?
The foundational method for synthesizing the 1,5-benzodiazepine scaffold is the acid-catalyzed cyclocondensation of o-phenylenediamine (OPDA) with a suitable ketone or a 1,3-dicarbonyl compound.[1] This reaction proceeds through the formation of a hemiaminal intermediate, followed by dehydration to an enamine or imine, and subsequent intramolecular cyclization to form the seven-membered diazepine ring.[1][2]
Q2: What are the most critical factors that influence the final yield?
Our field data and extensive literature reviews indicate that the following four parameters are most critical:
-
Catalyst Choice: The type and concentration of the catalyst dramatically affect reaction rate and efficiency. Modern catalysts often provide higher yields under milder conditions compared to traditional methods.[3][4]
-
Reactant Stoichiometry: The molar ratio of the ketone to o-phenylenediamine is crucial. An excess of the ketone is typically required to drive the reaction to completion.[1][4][5]
-
Solvent System: The polarity and nature of the solvent can influence reaction kinetics and equilibria. Common solvents include acetonitrile, methanol, and ethanol, with some procedures also being effective under solvent-free conditions.[3][5][6]
-
Reaction Temperature: Conditions can range from room temperature to reflux, depending on the specific catalyst and reactants used.[1][2][6]
Q3: Why are modern catalysts often recommended over classic Brønsted acids like acetic acid?
While classic methods using acetic acid are foundational, they often require harsh conditions like high temperatures and can lead to lower yields or more side products.[1][5] Modern catalysts, such as Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃)[3][5], organocatalysts (e.g., phenylboronic acid)[1][2], and solid acid catalysts (e.g., H-MCM-22 zeolite)[4][6], offer significant advantages. These include:
-
Higher Yields: Often achieving good to excellent yields (80-95%+).[2][3]
-
Milder Conditions: Many reactions can be performed at room temperature, preserving sensitive functional groups.[4][5]
-
Improved Selectivity: Reducing the formation of unwanted byproducts.[4]
-
Easier Workup: Solid catalysts, for instance, can be simply filtered off, simplifying purification.[4]
Troubleshooting Guide: A Problem-Solution Approach
Problem 1: Low Reaction Conversion and/or Poor Yield
You've run the condensation of o-phenylenediamine and the appropriate ketone but your TLC analysis shows significant starting material remaining, and the isolated yield is disappointingly low.
The catalyst is the engine of this reaction. Its choice and condition are paramount. Many historical methods suffer from drawbacks like long reaction times or harsh conditions.[4][5]
Solution: Evaluate and Optimize Your Catalytic System. We recommend exploring a range of modern catalysts known for their efficiency in this transformation. If you are using a solid-supported catalyst, ensure it is properly activated and has not been contaminated.
Table 1: Comparison of Modern Catalysts for 1,5-Benzodiazepine Synthesis
| Catalyst | Typical Loading | Reactants | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Phenylboronic Acid | 20 mol% | OPDA, Ketones | Acetonitrile | Reflux | Varies | 82-91 | [1][2] |
| H-MCM-22 (Zeolite) | 100 mg / mmol OPDA | OPDA, Ketones | Acetonitrile | Room Temp | 1-3 h | 65-87 | [4][6] |
| 2,4,6-Trichloro-1,3,5-triazine (TCT) | 4 mol% | OPDA, Ketones | Methanol | Room Temp | Varies | Good-Excellent | [5] |
| Scandium(III) triflate | 5 mol% | OPDA, Ketones | Acetonitrile | N/A | Varies | Excellent | [3] |
| Boron Sulfonic Acid | 10 mol% | OPDA, Ketones | H₂O/EtOH | Room Temp | Varies | ~96 |[7] |
The reaction involves the condensation of one equivalent of o-phenylenediamine with two equivalents of a ketone, followed by cyclization. Using a stoichiometric amount of the ketone may result in incomplete conversion.
Solution: Utilize an Excess of the Ketone. Employing a molar excess of the ketone (typically 2.5 to 3 equivalents per equivalent of OPDA) shifts the equilibrium towards the product, maximizing the conversion of the more valuable diamine starting material.[1][4][5]
Workflow: Optimizing Reactant Stoichiometry
Caption: A logical workflow for determining the optimal ketone-to-diamine ratio.
Problem 2: Significant Formation of Impurities
Your crude reaction mixture shows multiple spots on TLC or peaks in HPLC, complicating purification and reducing the yield of the desired product.
The condensation reaction is a sequence of equilibria. Under suboptimal conditions, intermediates can be diverted into side products. The primary reaction proceeds through a diimine intermediate which then undergoes a 1,3-hydrogen shift and cyclization.[2]
Solution: Refine Reaction Conditions to Favor the Desired Pathway.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). o-Phenylenediamines can be susceptible to oxidative degradation, which can introduce colored impurities.
-
Anhydrous Conditions: Use anhydrous solvents. Water can hydrolyze key imine intermediates, potentially stalling the reaction or promoting side pathways.
-
Control Temperature: While heating can accelerate the reaction, it can also promote side reactions. For highly efficient catalysts like H-MCM-22, the reaction proceeds well at room temperature, which is often sufficient to ensure high selectivity.[4]
Diagram: Key Mechanistic Steps
Caption: The plausible mechanism for the formation of 1,5-benzodiazepines.[2]
Problem 3: Difficult Purification and High Product Loss
You have achieved good conversion, but isolating the pure product via column chromatography is challenging, resulting in a low final yield.
Protocol: Optimized Column Chromatography This protocol is adapted from methodologies reported for similar 1,5-benzodiazepine syntheses.[1][5]
-
Reaction Workup: After the reaction is complete (as monitored by TLC), dilute the mixture with a suitable solvent like ethyl acetate (2 x 20 mL for a 1 mmol scale reaction).[1]
-
Aqueous Wash: Wash the organic layer with water (10 mL) to remove any water-soluble catalysts or byproducts.[1]
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Chromatography:
-
Stationary Phase: Use silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A non-polar/polar gradient system is typically effective. Start with a low polarity mixture and gradually increase. A common starting point is a hexane-ethyl acetate mixture (e.g., 5:1 v/v).[5]
-
TLC Guidance: Use the same eluent system for TLC analysis to determine the Rƒ of your product and impurities before running the column. The target product typically has an Rƒ value around 0.4 in a 10% ethyl acetate in hexane system.[4]
-
-
Alternative: Recrystallization/Precipitation: In some cases, if the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can be a highly effective alternative to chromatography. Historically, precipitating the product as a hydrochloride salt was also used as a purification technique.[1][3]
Experimental Protocols
Protocol 1: General Synthesis using H-MCM-22 Solid Acid Catalyst
This procedure is based on a highly efficient and environmentally benign method that operates at room temperature.[4]
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1 mmol, 108.1 mg).
-
Reagents: Add the ketone (2.5 mmol) and H-MCM-22 catalyst (100 mg).
-
Solvent: Add anhydrous acetonitrile (4 mL).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (eluent: 10% ethyl acetate in hexane). The reaction is typically complete within 1-3 hours, indicated by the disappearance of the o-phenylenediamine spot.[4]
-
Workup: Upon completion, filter the reaction mixture to recover the H-MCM-22 catalyst (which can be washed, dried, and recycled).
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by silica gel column chromatography as described in the section above.
References
-
Patil, A. V. (2021). Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development, 5(5), 497-503. Retrieved from [Link]
-
Das, B., Venkateswarlu, K., Holla, H., & Krishnaiah, M. (2008). Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions. Helvetica Chimica Acta, 91(9), 1730-1735. Retrieved from [Link]
-
Pawar, S. S., & Shankar, R. (2013). Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones. Journal of Chemical Sciences, 125(4), 745-749. Retrieved from [Link]
-
Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. Journal of Biomedicine and Biotechnology, 2012, 510650. Retrieved from [Link]
-
Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Biomedicine and Biotechnology, 2012. Retrieved from [Link]
-
Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Reaction mechanism of the synthesis of 1,5-benzodiazepines using H-MCM-22 catalyst at room temperature. ResearchGate. Retrieved from [Link]
-
Sajjadifar, S., et al. (2013). A Simple And New Method For The Synthesis Of 1,5-Benzodiazepine Derivatives Catalyzed By Boron Sulfonic Acid In Solvent H2O/EtOH. International Journal of ChemTech Research, 5(4), 1963-1970. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. ijtsrd.com [ijtsrd.com]
- 4. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
Optimization of catalyst for 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal to provide drug development professionals and researchers with field-proven, mechanistically grounded solutions for the catalytic synthesis of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine and its derivatives.
Unlike standard protocols that merely list steps, this guide emphasizes the causality behind experimental choices, ensuring you understand the thermodynamic and kinetic levers controlling your reaction.
I. Mechanistic Workflow & Pathway
The synthesis of tetrahydro-1,5-benzodiazepines requires overcoming a specific kinetic hurdle: standard acid-catalyzed condensation naturally halts at the 2,3-dihydro-1H-1,5-benzodiazepine intermediate[1]. To achieve the fully saturated tetrahydro core, the workflow must incorporate either an in-situ reduction step[2] or an Isocyanide-Based Multicomponent Reaction (I-MCR)[3].
Workflow for the catalytic synthesis of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.
II. Self-Validating Standard Operating Procedure (SOP)
This protocol utilizes a tandem condensation-reduction approach or an I-MCR strategy to ensure the complete saturation of the diazepine ring. Every step includes a validation checkpoint to guarantee systemic integrity.
Step 1: Catalyst Preparation & Activation
-
Action: If using a solid acid like H-MCM-22, calcine at 400 °C for 2 hours[1]. If using Pd/TiO₂ (anatase), wash sequentially with water and ethyl acetate, then dry under vacuum for 24 hours[2].
-
Causality: Moisture occupies the Lewis/Brønsted acid sites, preventing the coordination of the carbonyl oxygen.
-
Validation Checkpoint: Weigh the catalyst before and after drying. A stabilized mass confirms complete dehydration.
Step 2: Reaction Assembly
-
Action: In a round-bottom flask, dissolve o-phenylenediamine (1.0 equiv) and the methyl-substituted ketone/aldehyde (2.0 equiv) in Methanol (MeOH). Add the optimized catalyst (e.g., 5 mol% p-TsOH for MCR[3], or Pd/TiO₂ for reduction[2]).
-
Causality: MeOH is chosen over non-polar solvents because its hydrogen-bonding capabilities stabilize the transient iminium intermediate, significantly lowering the activation energy for nucleophilic attack[3][4].
-
Validation Checkpoint: Ensure complete dissolution of OPDA before catalyst addition to guarantee uniform reaction kinetics and prevent localized concentration gradients.
Step 3: Tandem Cyclization & Saturation
-
Action: Stir at ambient temperature (25 °C) for 4 hours to form the dihydro-intermediate. For the tetrahydro product, either introduce H₂ gas (if using Pd/TiO₂) or add benzyl isocyanide and water (for the Ugi-type MCR) and stir for an additional 20 hours[3].
-
Causality: The 7-membered ring formation is thermodynamically favorable, but the final C=N bond is highly stable. The secondary reagents (H₂ or isocyanide) provide the necessary thermodynamic driving force to break the pi-bond and fully saturate the ring.
-
Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The reaction is ready for quenching only when the highly fluorescent OPDA spot completely disappears.
Step 4: Product Isolation & Catalyst Recovery
-
Action: Filter the mixture to recover the heterogeneous catalyst. Concentrate the filtrate under vacuum, extract with ethyl acetate, and purify via silica gel chromatography.
-
Validation Checkpoint: Run a ¹H NMR and ¹³C NMR. The successful formation of the tetrahydro derivative is confirmed by the absence of the C=N imine carbon peak (typically ~160 ppm in ¹³C NMR) and the presence of a distinct multiplet for the saturated ring protons at the C3 and C4 positions.
III. Troubleshooting & FAQs
Q1: My reaction is stalling at the 2,3-dihydro-1H-1,5-benzodiazepine intermediate. Why isn't the tetrahydro product forming? Causality & Solution: Standard solid acid catalysts, such as H-MCM-22 or 2,4,6-Trichloro-1,3,5-triazine (TCT), are highly efficient for condensation but lack the capability to reduce the resulting imine bond[1][4]. The reaction naturally halts at the dihydro- state. To push the reaction to the tetrahydro- derivative, you must transition from a simple condensation to a tandem catalytic system. Use a palladium-supported catalyst (Pd/TiO₂) under reducing conditions[2], or utilize a multicomponent reaction (I-MCR) with p-toluenesulfonic acid, an isocyanide, and water[3].
Q2: I am observing a high yield of 2-methylbenzimidazole side products. How do I improve chemoselectivity? Causality & Solution: Benzimidazole formation is a competing thermodynamic pathway driven by ring contraction. This occurs when the reaction environment is subjected to excessive Brønsted acidity or high temperatures (>80 °C), which destabilizes the 7-membered diazepine ring. Fix: Lower the temperature to ambient (25 °C) and switch to a milder Lewis acid catalyst, such as TCT (4 mol%)[4] or a mesoporous Cu(II)/polyimide linked COF (Cu@PI-COF)[5].
Q3: My heterogeneous catalyst loses activity after the first cycle. How can I restore its catalytic turnover frequency (TOF)? Causality & Solution: Catalyst deactivation in this specific synthesis stems from two factors: water accumulation (a stoichiometric byproduct of condensation) blocking acidic pores, and the deposition of oligomeric OPDA byproducts. Fix: For zeolite-based catalysts (H-MCM-22), wash with hot ethanol and calcine at 400 °C to clear the pores[1]. For metal-supported catalysts (Pd/TiO₂), sequential washing with water and ethyl acetate followed by vacuum drying is sufficient to restore the active anatase surface[2].
Q4: Can I synthesize these derivatives under solvent-free conditions to align with green chemistry standards? Causality & Solution: Yes. While Methanol is excellent for stabilizing intermediates[4], solvent-free conditions can be achieved by leveraging high-concentration thermal kinetics. By using a Cu@PI-COF catalyst under microwave irradiation (180 W), the localized heating drives the condensation of OPDA and ketones in just 5 minutes without the need for bulk solvents[5]. Note that this primarily yields the dihydro- core; subsequent reduction would still be required for the tetrahydro- target.
IV. Quantitative Catalyst Performance Data
The following table summarizes the performance of various catalytic systems in the synthesis of 1,5-benzodiazepine cores, allowing you to select the optimal system based on your specific target derivative.
| Catalyst System | Reaction Mode | Solvent & Temp | Time | Yield (%) | Target Core |
| p-TsOH (Catalytic) | I-MCR (Isocyanide) | MeOH, 25 °C | 24 h | 85–92 | Tetrahydro-1,5-benzodiazepine |
| Pd/TiO₂ (Anatase) | Condensation + Red. | H₂O, 80 °C | 4–6 h | >90 | Tetrahydro-1,5-benzodiazepine |
| H-MCM-22 (150 mg) | Condensation | MeCN, 25 °C | 1–3 h | 87 | Dihydro-1,5-benzodiazepine |
| TCT (4 mol%) | Condensation | MeOH, 25 °C | <1 h | 90–95 | Dihydro-1,5-benzodiazepine |
| Cu@PI-COF | Solvent-Free | Microwave, 180W | 5 min | 94 | Dihydro-1,5-benzodiazepine |
V. References[3] Shaabani, A., Maleki, A., & Mofakham, H. (2008). Novel Multicomponent One-Pot Synthesis of tetrahydro-1H-1,5-benzodiazepine-2-carboxamide Derivatives. Journal of Combinatorial Chemistry.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2I7_AywxYjqv2rcPS6IxBfJSGyS1cKH3GRLAehAL5Rjh6YeUnTL6-hG7VLkMtcqumJ83TcdGILrHfaJi3vRRJ6mi69Fe9Z2Ejv0nqVM1fELoTm8aFzACt3G8oyHLlLFm7vyM=[1] Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. PMC / National Institutes of Health.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQPy4v1raPtBZ3jNKdZ8OHZF1j7aj0m6-2Ktr0F6XzrlI9mpH66gr7Hyc9twc3HeCeQkMHxT9TXeFfq5cbBYN9Fyb3MV-C2oykQGi8-zuzkxu-m9ihVfa3SMRZgtOHasLlu7V-MVFnHHcSlQ==[2] Rapid and Efficient Synthesis of Valuable 1,5-benzodiazepine Derivatives Using Pd/TiO2 Catalyst. Biological and Molecular Chemistry.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7MUCnU_rU9gx7XE_n7W_Gf0XhSqo3ymb_a49lMeS8_ru8vk52Leb70I3th1wAVfygHsbuWtvwMAKzCMXFCL5l4W5U6Lkpnx7CzAL_vP94xRTruTWP9ZXkAXaS5q7fUqFVj6XIq-ngnm9BMegcDSUuuQuXFK6_5UFkWEyLLi8B1f4MXH0Zrkn_HA==[4] Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaRZCYaQhwleJ8mOD5tttU-xiafEqHnmhjdkkREgpLP2522REnuKQLha4_vv_c3HJjYqL_-yzOZoDy7gZzBeTQVkt2EjUtECjTqOrl1jcdNiCQrjATK6fpaeY7gX2rvR3O7A==[5] Cu(II)/polyimide linked COF: An effective mesoporous catalyst for solvent-free 1,5-benzodiazepine synthesis. Arabian Journal of Chemistry.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWUmpKfp5pVdU0BM8Rk41Z55DYSAmEcL33G-nf9xChUY31rbkp1Xt6tH5oJwsxb47P_MBZpF4nrG1EbLsPYm4jlWY4gcWgmZhMEYhqIsRvjaCJ8t1whzt9tHMMlKla6DX-htANx_eFwLPjYQb9kybMm27jCCYMDK6AMb0QzcYhUp6ZlwyipE15ihjUa8-ASjfay2WxxjkX_bSrZKdk_4dvfSdjAJKS7-s-t4AZev_mu8XnFLdlamhi
Sources
- 1. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biolmolchem.com [biolmolchem.com]
- 3. Novel multicomponent one-pot synthesis of tetrahydro-1H-1,5-benzodiazepine-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cu(II)/polyimide linked COF: An effective mesoporous catalyst for solvent-free 1,5-benzodiazepine synthesis - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Troubleshooting the Purification of 3-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Welcome to the Technical Support Center. The purification of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine presents a unique triad of chromatographic challenges: severe peak tailing due to basic secondary amines, the need for chiral resolution of the C3 stereocenter, and high susceptibility to aerobic oxidation.
This guide is designed for researchers and drug development professionals. It moves beyond standard protocols to explain the causality behind experimental choices, ensuring your purification workflows are robust, reproducible, and self-validating.
Part 1: Troubleshooting Guides & FAQs
Q1: Why am I experiencing severe peak tailing and poor recovery during reverse-phase HPLC (RP-HPLC)?
Causality: The target molecule contains two basic secondary amines at the N1 and N5 positions within the saturated diazepine ring. At a neutral pH, these amines are protonated and carry a positive charge. Standard Type-A silica stationary phases contain residual, acidic silanol groups that ionize to form negatively charged sites (SiO⁻)[1]. The electrostatic attraction between the protonated amines and ionized silanols creates a secondary ion-exchange retention mechanism, leading to severe peak tailing (Asymmetry factor,
Solution: You must neutralize the silanol groups or mask them.
-
pH Control: Use a low-pH mobile phase (e.g., pH 2.5 phosphate buffer) to protonate the silanols (forming neutral SiOH), thereby eliminating the ion-exchange interaction[2].
-
Silanol Suppressors: If a neutral pH is required for compound stability, add a competing base like Triethylamine (TEA) at 0.1% to the mobile phase to mask the active silanol sites[2].
-
Column Choice: Switch to a base-deactivated, high-purity Type-B silica column.
Q2: How do I resolve the (R) and (S) enantiomers of this compound?
Causality: The methyl group at the C3 position creates a fixed stereocenter. However, the 7-membered diazepine ring lacks planar reflection symmetry and undergoes a rapid "boat-to-boat" conformational flipping at room temperature[3]. Because these conformers rapidly interconvert, chiral resolution cannot rely on the ring shape alone; it must rely on the fixed C3 stereocenter interacting with a highly specific chiral selector.
Solution: Utilize an
Q3: My purified product turns yellow over time and shows a -2 Da mass shift on LC-MS. What is happening?
Causality: The saturated "tetrahydro" 1,5-benzodiazepine ring is highly susceptible to aerobic oxidation. Upon exposure to ambient air and light, the secondary amines spontaneously oxidize to form imines, yielding the "dihydro-1,5-benzodiazepine" derivative[5]. This oxidation introduces a conjugated double bond into the ring system, which shifts the mass by -2 Da (loss of two protons) and causes the compound to absorb visible light (turning yellow/orange).
Solution: All purification and concentration steps (e.g., rotary evaporation) must be performed under an inert atmosphere (Nitrogen or Argon). Avoid prolonged exposure to light, and store the purified fractions in amber vials at -20°C.
Part 2: Quantitative Data & Method Optimization
Table 1: Effect of Mobile Phase Modifiers on Peak Asymmetry ( )
System Suitability Target:
| Mobile Phase Condition | Additive | Stationary Phase | Peak Asymmetry ( | Chromatographic Result |
| Water/MeOH (pH 7.0) | None | Type-A C18 | > 2.5 | Severe Tailing / Loss |
| Water/MeOH (pH 2.5) | None | Type-B C18 | 1.3 - 1.5 | Acceptable Symmetry |
| Water/MeOH (pH 7.0) | 0.1% TEA | Type-B C18 | 1.0 - 1.1 | Excellent Symmetry |
Table 2: Chiral Stationary Phase (CSP) Comparison for Enantiomeric Resolution
System Suitability Target: Resolution factor (
| Column Type | Chiral Selector | Mobile Phase | Resolution ( | Recognition Mechanism |
| Chiralpak AGP | 10 mM NH₄OAc (pH 7.0) / MeOH | > 2.0 | Hydrophobic & H-bonding | |
| Cyclodextrin | Sulfated | Phosphate buffer (pH 3.0) | 1.5 | Inclusion complexation |
| Whelk-O1 | Hexane / IPA (80:20) | < 1.0 | Poor for flexible diazepines |
Part 3: Experimental Protocols
Protocol 1: Flash Chromatography for Bulk Purification
Objective: Remove synthesis byproducts while preventing amine tailing and oxidation.
-
Preparation: Dissolve the crude 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine in a minimum volume of Dichloromethane (DCM).
-
Column Equilibration: Equilibrate a silica gel column with a mobile phase of Hexane:Ethyl Acetate (80:20, v/v) containing 1% Triethylamine (TEA) . Note: The TEA is critical to mask silanols and prevent the basic benzodiazepine from streaking down the column.
-
Elution: Load the sample and elute using the equilibrated mobile phase. Monitor the eluent via TLC (UV 254 nm).
-
Validation Step: Calculate the retention factor (
). If the spot exhibits severe tailing (teardrop shape), increase TEA concentration to 2%. -
Concentration: Pool the product-containing fractions and concentrate using a rotary evaporator flushed with Nitrogen gas to prevent oxidative conversion to the dihydro-imine form.
Protocol 2: Chiral HPLC Resolution of Enantiomers
Objective: Baseline separation of the (R) and (S) enantiomers.
-
Sample Prep: Dissolve the purified racemate in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Setup: Install a Chiralpak AGP column (150 x 4.0 mm, 5 µm). Set the column oven temperature to 25°C.
-
Mobile Phase: Prepare an isocratic mixture of 10 mM Ammonium Acetate buffer (pH adjusted to 7.0) and Methanol (typically 85:15, v/v).
-
Execution: Inject 10 µL of the sample at a flow rate of 0.9 mL/min. Monitor via UV detection at 210 nm and 254 nm.
-
Validation Step: Calculate the Resolution factor (
) between the two peaks. An indicates successful baseline separation. Collect the fractions immediately into amber vials purged with Argon.
Part 4: Mechanistic & Workflow Visualizations
Workflow for the purification and chiral resolution of the target 1,5-benzodiazepine.
Mechanism of peak tailing via silanol interactions and its mitigation using low pH or TEA.
References
-
Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions for Basic Compounds. Available at:[Link]
-
Phenomenex. Tip on Peak Tailing of Basic Analytes. Available at:[Link]
-
Fitos, I., Visy, J., Simonyi, M., & Hermansson, J. (1995). Separation of enantiomers of benzodiazepines on the Chiral-AGP column. Journal of Chromatography A, 709(2), 265-273. Available at:[Link]
-
MDPI Molecules. Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions. Available at:[Link]
Sources
Technical Support Center: Recrystallization of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine via recrystallization. The following troubleshooting guides and FAQs address common challenges encountered during experimental work, emphasizing the scientific principles behind each procedural step to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a recrystallization protocol for a new compound like 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine?
The foundational step is solvent selection. The ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures but low solubility at lower temperatures (e.g., room temperature or 0-4 °C). Conversely, the impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain highly soluble at low temperatures (staying in the mother liquor during crystallization).[1]
A systematic solvent screen is the most effective approach. This involves testing the solubility of a small amount of your crude product in various solvents at both room temperature and their boiling points.
Q2: Which solvents are recommended for the recrystallization of 1,5-benzodiazepine derivatives?
Based on literature for analogous structures, several solvent systems are effective for purifying benzodiazepine derivatives. The choice depends on the specific impurity profile of your crude material.
-
Single-Solvent Systems: Alcohols like ethanol and methanol are frequently cited.[2][3] They are polar protic solvents that are effective at dissolving the polar benzodiazepine structure at elevated temperatures.
-
Two-Solvent Systems (Miscible Pairs): For instances where a single solvent does not provide the ideal solubility profile, a two-solvent system is employed. A common strategy involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.
-
Ethyl acetate/Petroleum ether or Ethyl acetate/Hexane : Ethyl acetate is a good solvent for many benzodiazepines, while the non-polar hydrocarbon acts as the anti-solvent.[4][5]
-
Dichloromethane/Toluene : This combination can also be effective.[6]
-
Acetone/Acetonitrile : These polar aprotic solvents have been used for resolving diastereoisomeric salts of benzodiazepines and can be suitable for general purification.[7]
-
The following table summarizes potential solvents and their relevant properties.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Considerations |
| Methanol | 64.7 | 32.7 | Good starting point; may form solvates.[2] |
| Ethanol | 78.4 | 24.5 | Commonly used; can form solvates which may require a desolvation step.[3][6] |
| Ethyl Acetate | 77.1 | 6.0 | Good general-purpose solvent for benzodiazepines.[8] |
| Acetone | 56.0 | 20.7 | Effective, but its low boiling point means solubility changes dramatically with temperature. |
| Acetonitrile | 81.6 | 37.5 | Useful polar aprotic solvent.[9] |
| Toluene | 110.6 | 2.4 | Higher boiling point, useful for less soluble compounds or as part of a two-solvent system. |
| Hexane/Heptane | ~69 / ~98 | ~1.9 / ~1.9 | Typically used as anti-solvents; benzodiazepines are generally poorly soluble in them.[10] |
Troubleshooting Guide
Q3: My compound will not dissolve in the boiling solvent, even after adding a large volume. What should I do?
This indicates that the chosen solvent is not a "good" solvent for your compound.
Causality & Solution:
-
Incorrect Solvent Choice: The solvent's polarity may be too low to dissolve the moderately polar 1,5-benzodiazepine structure. You should re-evaluate your solvent screen and select a more polar solvent.
-
Insoluble Impurities: It's possible your desired product is dissolving, but a significant fraction of the crude material consists of insoluble impurities. To check this, allow the solid to settle after boiling and observe if the supernatant is clear. If so, the solution is likely saturated with your product. The appropriate action is to perform a hot gravity filtration to remove the insoluble impurities before allowing the filtrate to cool.[1]
Q4: The compound dissolved, but no crystals have formed after cooling to room temperature and then in an ice bath. What is the problem?
Crystal formation (nucleation and growth) can be kinetically slow. Several factors could be at play.
Causality & Solution:
-
Excess Solvent: This is the most common cause. Adding too much hot solvent results in a solution that is not supersaturated upon cooling, preventing crystallization.[1]
-
Solution: Gently boil off a portion of the solvent to increase the concentration of the solute.[1] Allow the concentrated solution to cool again.
-
-
Lack of Nucleation Sites: Spontaneous nucleation may not occur.
-
Solution 1 (Induce Crystallization): Scratch the inside surface of the flask at the air-solvent interface with a glass rod. The microscopic scratches provide a surface for nucleation to begin.[1]
-
Solution 2 (Seed Crystals): If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cooled solution. This "seed" will act as a template for crystal growth.
-
-
High Purity: Very pure compounds can sometimes be difficult to crystallize from solution, forming a stable supersaturated solution or an oil. The induction methods above are the best course of action.
Q5: My compound "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly. The resulting oil is often an impure amorphous form of the compound.
Causality & Solution:
-
High Solute Concentration/Rapid Cooling: The degree of supersaturation is too high, favoring rapid precipitation as a liquid over the slower, more ordered process of crystal lattice formation.
-
Solution: Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote slow cooling and proper crystal growth.
-
-
Inappropriate Solvent: The solvent's properties may promote oiling.
-
Solution: Switch to a lower-boiling point solvent or employ a two-solvent system where the solubility gradient can be more finely controlled.
-
Experimental Protocols & Workflows
Workflow for Solvent Selection
The following diagram outlines the decision-making process for selecting an appropriate recrystallization solvent system.
Caption: Decision tree for selecting a recrystallization solvent.
Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)
-
Dissolution: Place the crude 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture to a gentle boil on a hot plate.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. It is critical to add the minimum amount of boiling solvent to ensure the solution is saturated.[1]
-
Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of large, pure crystals.[11]
-
Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 15-30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Using cold solvent minimizes redissolving the product.[12]
-
Drying: Allow the crystals to dry completely in a vacuum oven or air dry on the filter paper.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common recrystallization problems.
Caption: A logical guide for troubleshooting common recrystallization issues.
References
- Purification of benzodiazepine derivatives. (n.d.). Google Patents.
-
Tombari, E., et al. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Crystal Growth & Design. Available at: [Link]
- Benzodiazepines, process and intermediates for their preparation and their use in therapy. (n.d.). Google Patents.
-
Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough. Retrieved March 7, 2026, from [Link]
-
Chatterjee, N. R., et al. (2009). An Ultrasonically Assisted Solvent-Free Synthesis of Some 1, 5-Benzodiazepine Derivatives Possessing Significant Anti-Anxiety Ac. International Journal of Chemical Sciences. Available at: [Link]
- Process for preparing pure crystalline lorazepam. (n.d.). Google Patents.
-
Sample Preparation Techniques for Synthetic Benzodiazepines. (n.d.). Biotage. Retrieved March 7, 2026, from [Link]
-
Tombari, E., et al. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. ACS Publications. Available at: [Link]
-
Benzoin Synthesis Day 3: Crystallization Purification. (2020, July 14). YouTube. Retrieved March 7, 2026, from [Link]
-
Synthesis of tetrahydro-1H-benzo-1,5-diazepines. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
-
Benzodiazepines: Sample Preparation and HPLC Methods for Their Determination in Biological Samples. (2008). ResearchGate. Available at: [Link]
-
Tombari, E., et al. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. PMC. Available at: [Link]
-
Bennamane, N., et al. (2008). Synthesis of new amino-1,5-benzodiazepine and benzotriazole derivatives from dimedone. ACG Publications. Available at: [Link]
- Preparation method of high-purity clonazepam. (n.d.). Google Patents.
-
Synthesis of 1,5- Benzodiazepines A Review. (2021). International Journal of Trend in Scientific Research and Development. Available at: [Link]
-
Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (n.d.). Scilit. Retrieved March 7, 2026, from [Link]
-
The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. (2013). MDPI. Available at: [Link]
-
Recrystallization - Part 2. (n.d.). University of Massachusetts. Retrieved March 7, 2026, from [Link]
Sources
- 1. Home Page [chem.ualberta.ca]
- 2. tsijournals.com [tsijournals.com]
- 3. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone [mdpi.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2001066062A2 - Process for preparing pure crystalline lorazepam - Google Patents [patents.google.com]
- 7. EP0340064B1 - Benzodiazepines, process and intermediates for their preparation and their use in therapy - Google Patents [patents.google.com]
- 8. biotage.com [biotage.com]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Synthesis of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Welcome to the technical support center for the synthesis of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common challenges encountered during this synthesis. Our focus is on ensuring scientific integrity by explaining the causality behind experimental choices and providing self-validating systems.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis and purification of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.
Q1: What is the fundamental reaction for synthesizing 1,5-benzodiazepines like the target molecule?
A1: The cornerstone of 1,5-benzodiazepine synthesis is the cyclocondensation reaction between an o-phenylenediamine and a ketone.[1][2][3] In the case of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, this involves the reaction of o-phenylenediamine with a source of a methyl-substituted three-carbon unit. This reaction is typically catalyzed by an acid.[1]
Q2: What are the most common byproducts I might encounter in this synthesis?
A2: The primary byproducts often arise from side reactions of the starting materials or intermediates. These can include:
-
Diimine intermediates: Formed from the condensation of o-phenylenediamine with the ketone, which may not fully cyclize.[4]
-
Self-condensation products of the ketone: Particularly under harsh acidic or basic conditions.
-
Oxidation products: The benzodiazepine ring can be sensitive to oxidation, leading to the formation of aromatic benzodiazepine derivatives.
-
Incompletely cyclized intermediates: Such as enamines, which can be hydrolyzed back to starting materials or form other byproducts.[4][5]
Q3: What analytical techniques are best suited for monitoring the reaction progress and identifying impurities?
A3: A combination of techniques is recommended for comprehensive analysis:
-
Thin-Layer Chromatography (TLC): An excellent initial method for monitoring the disappearance of starting materials and the appearance of the product and byproducts.[3][6][7] A common eluent system is a mixture of n-hexane and ethyl acetate.[6]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the relative amounts of impurities. Reverse-phase columns like C8 and C18 are commonly used.[6][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the desired product and identification of byproducts.[7][9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and impurities.[9][10]
Q4: What are the general strategies for removing byproducts and purifying the final compound?
A4: The most effective purification strategies include:
-
Recrystallization: A powerful technique for removing small amounts of impurities, provided a suitable solvent system can be found.
-
Column Chromatography: The most common method for separating the desired product from significant amounts of byproducts.[6][7] Silica gel is the standard stationary phase.[6]
-
Acid-Base Extraction: Can be used to separate the basic benzodiazepine product from neutral or acidic byproducts.
II. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Ineffective Catalyst | Screen different acid catalysts (e.g., phenylboronic acid, H-MCM-22, p-toluenesulfonic acid).[3][4][11] | The cyclocondensation reaction is acid-catalyzed. The choice and concentration of the catalyst are crucial for driving the reaction to completion.[1][3] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some syntheses proceed at room temperature, while others require reflux.[3][4] | The rate of reaction is temperature-dependent. Insufficient temperature may lead to slow or incomplete reaction, while excessive heat can promote side reactions. |
| Poor Quality Starting Materials | Ensure the purity of o-phenylenediamine and the ketone source. | Impurities in the starting materials can inhibit the reaction or lead to the formation of unwanted byproducts.[12] |
| Inappropriate Solvent | Experiment with different solvents such as acetonitrile or ethanol.[1][4] | The solvent can influence the solubility of reactants and intermediates, as well as the reaction kinetics. |
Issue 2: Presence of Multiple Byproducts in the Crude Product
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Side Reactions | Modify reaction conditions (e.g., lower temperature, shorter reaction time, different catalyst) to minimize side reactions.[3] | Harsh reaction conditions can lead to the formation of various byproducts. Milder conditions often favor the desired reaction pathway.[3] |
| Air Oxidation | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | The benzodiazepine ring system can be susceptible to oxidation, especially at elevated temperatures. An inert atmosphere prevents the formation of oxidation byproducts. |
| Hydrolysis of Intermediates | Ensure anhydrous reaction conditions if water-sensitive catalysts or intermediates are involved. | The presence of water can lead to the hydrolysis of imine or enamine intermediates, preventing cyclization and forming other byproducts.[12] |
Issue 3: Difficulty in Purifying the Final Product
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Co-elution of Product and Byproducts in Column Chromatography | Optimize the mobile phase polarity. A gradient elution may be necessary.[6] | If the polarities of the product and a byproduct are very similar, they may co-elute. Adjusting the solvent system can improve separation.[6] |
| Product Decomposition on Silica Gel | Deactivate the silica gel with a small amount of triethylamine before use.[6] | The acidic nature of silica gel can cause the decomposition of some sensitive compounds. Neutralizing the silica gel can prevent this.[6] |
| Ineffective Recrystallization | Screen a variety of solvents and solvent mixtures to find an appropriate system where the product has high solubility at elevated temperatures and low solubility at room temperature. | The success of recrystallization is highly dependent on the choice of solvent. |
III. Optimized Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Synthesis of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine using a Phenylboronic Acid Catalyst[1][4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 mmol), the appropriate ketone source (2.5 mmol), and phenylboronic acid (20 mol%) in acetonitrile (15 mL).[1]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.[1]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (2 x 20 mL).[1]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Purification by Column Chromatography[6][10]
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane). Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 9:1 n-hexane:ethyl acetate).[6] Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.
IV. Visualization of Key Processes
Reaction Mechanism
The following diagram illustrates the plausible mechanism for the synthesis of 1,5-benzodiazepines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions [mdpi.com]
- 10. tsijournals.com [tsijournals.com]
- 11. ijtsrd.com [ijtsrd.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Welcome to the Process Chemistry Troubleshooting Portal. Synthesizing saturated 1,5-benzodiazepine derivatives at scale presents unique chemo-mechanical challenges, primarily centered around intermediate stability, highly exothermic reductions, and complex downstream isolation. This guide provides field-proven solutions, causality-driven methodologies, and self-validating protocols to ensure high-yield, reproducible batch execution.
Process Architecture
The synthesis of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a two-phase operation: a catalytic condensation of o-phenylenediamine (OPDA) with a methyl-substituted enone/ketone precursor to form a dihydro-intermediate, followed by a controlled hydride reduction.
Scale-up synthesis workflow for 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.
Critical Scale-Up FAQs & Troubleshooting
Q1: During the initial condensation step, our yield drops significantly due to the formation of benzimidazole byproducts. How do we control chemoselectivity at scale? Root Cause: The condensation of OPDA is highly sensitive to temperature and Brønsted acidity. Strong acids and temperatures above 60°C drive the thermodynamic cleavage of the intermediate, favoring the highly stable benzimidazole ring over the desired 7-membered diazepine ring. Solution: Transition to a shape-selective heterogeneous catalyst like H-MCM-22 or a mild Lewis acid like 2,4,6-Trichloro-1,3,5-triazine (TCT).1[1]. 2[2].
Q2: The reduction of the dihydro-intermediate to the tetrahydro-derivative using Sodium Borohydride (NaBH₄) causes violent exotherms and solvent boil-off in our 50 L reactor. How can we safely execute this? Root Cause: NaBH₄ reacts exothermically not only with the target imine bond but also with protic solvents. In standard methanol, the background decomposition of the hydride releases massive amounts of hydrogen gas and heat, which cannot be dissipated quickly enough at scale. Solution: Substitute methanol with isopropanol (i-PrOH).3[3]. Self-Validation Check: You can confirm the safety and completion of this step via FTIR. The reaction is complete when the strong C=N (imine) stretch at ~1620 cm⁻¹ completely disappears and is replaced by a broad secondary amine N-H stretch at ~3300 cm⁻¹.
Q3: We are experiencing unbreakable emulsions during the aqueous workup of the final tetrahydro-1,5-benzodiazepine. How do we resolve phase separation? Root Cause: Borate salts generated from the NaBH₄ reduction form gelatinous, polymeric networks in water at neutral to slightly alkaline pH. These networks trap the product and organic solvent, creating a stable emulsion. Solution: Quench the reaction with a saturated solution of ammonium chloride (NH₄Cl). The mild acidity of NH₄Cl breaks the polymeric borate complexes into water-soluble boric acid without protonating the basic tetrahydro-1,5-benzodiazepine to the point of water solubility. Adjust the pH to ~8.5 with 1M NaOH before extraction to ensure the product is fully unprotonated and partitions cleanly into the organic phase.
Catalyst Performance Matrix for Condensation
To aid in process design, the following table summarizes the quantitative performance of various catalysts for the initial condensation step.
| Catalyst System | Loading | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) | Scale-Up Suitability |
| H-MCM-22 | 150 mg/mmol | Acetonitrile | 25 | 1 - 3 | 85 - 87% | Excellent: Heterogeneous, easily filtered and recycled[1]. |
| TCT | 4 mol% | Methanol | 25 | 2 - 4 | 80 - 92% | Good: Very cheap, mild conditions, homogeneous[2]. |
| Sc(OTf)₃ | 5 mol% | Solvent-free | 25 | 0.5 | > 90% | Moderate: High yield but cost-prohibitive at >10 kg scale. |
| PTSA (One-Pot) | 10 mol% | Water/DCM | 25 | 12 | 75% | Good: Allows for multicomponent one-pot synthesis[4]. |
Validated Batch Protocol: 1 kg Scale Synthesis
This Standard Operating Procedure (SOP) is designed as a self-validating system to ensure maximum trustworthiness and reproducibility.
Phase 1: Catalytic Condensation
-
Preparation: Charge a 20 L glass-lined reactor with o-phenylenediamine (OPDA) (1.0 kg, 9.25 mol) and 10 L of anhydrous acetonitrile.
-
Catalyst Addition: Add 1.38 kg of activated H-MCM-22 catalyst. Stir at 200 RPM.
-
Dosing: Slowly dose the methyl-enone/ketone precursor (10.2 mol, 1.1 eq) over 45 minutes. Maintain the internal temperature strictly below 30°C using a cooling jacket to prevent benzimidazole formation.
-
Reaction & Validation: Stir for 3 hours at 25°C. Validation: Spot on TLC (Hexane:EtOAc 5:1); the OPDA spot should be completely consumed.
-
Filtration: Filter the mixture through a Celite pad to recover the H-MCM-22 catalyst (wash with 2 L acetonitrile). Concentrate the filtrate under reduced pressure to isolate the dihydro-1,5-benzodiazepine intermediate.
Phase 2: Controlled Hydride Reduction
-
Solvent Exchange: Dissolve the crude intermediate in 12 L of isopropanol (i-PrOH). Cool the reactor to 0–5°C.
-
Hydride Dosing: Add NaBH₄ (525 g, 13.8 mol, 1.5 eq) in 50 g portions over 2.5 hours. Causality Rule: Do not exceed an internal temperature of 10°C. The use of i-PrOH prevents rapid off-gassing, but thermal control remains critical.
-
Maturation & Validation: Allow the reaction to warm to 25°C and stir for 4 hours. Validation: Pull a 1 mL sample, evaporate, and run FTIR. Confirm the complete absence of the 1620 cm⁻¹ imine peak.
Phase 3: Quench and Isolation
-
Quench: Cool the reactor back to 0°C. Slowly add 5 L of saturated aqueous NH₄Cl over 1 hour. Causality Rule: This safely destroys excess hydride and breaks down emulsion-causing borate networks.
-
pH Adjustment: Slowly add 1M NaOH until the aqueous phase reaches pH 8.5.
-
Extraction: Add 8 L of Ethyl Acetate. Stir vigorously for 15 minutes, then allow phases to separate. The organic layer will cleanly separate from the aqueous borate phase.
-
Final Isolation: Wash the organic layer with 3 L of brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine as a crystalline solid.
References
1.1 - National Institutes of Health (NIH) 2.2 - MDPI 3.3 - National Institutes of Health (NIH) 4.4 - SciSpace
Sources
- 1. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antiproliferative activity in vitro of novel 1,5-benzodiazepines. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Technical Support Center: 3-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Synthesis
Welcome to the Application Scientist Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals synthesizing 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS: 133405-86-4)[1].
Unlike the more common 2,3-dihydro-1H-1,5-benzodiazepines formed via direct ketone condensation[2][3], the tetrahydro scaffold requires precise control over aliphatic cyclization or secondary reduction steps. This document provides self-validating protocols, mechanistic troubleshooting, and empirical data to ensure high-yield, reproducible synthesis.
I. Mechanistic Workflow & Process Logic
The synthesis of the target tetrahydro-1,5-benzodiazepine typically relies on the double N-alkylation of o-phenylenediamine (OPDA) with a 1,3-dielectrophile (e.g., 1,3-dibromo-2-methylpropane). Understanding the kinetic competition between intramolecular cyclization and intermolecular polymerization is critical for yield optimization.
Reaction pathway for 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine synthesis.
II. Self-Validating Experimental Protocol
This protocol utilizes a high-dilution N-alkylation strategy to favor the 7-membered ring formation over oligomerization. Every phase includes an In-Process Control (IPC) to validate the system state before proceeding.
Reagents Required:
-
o-Phenylenediamine (OPDA) (1.0 eq)
-
1,3-Dibromo-2-methylpropane (1.05 eq)
-
Potassium carbonate (
), anhydrous, finely milled (3.0 eq) -
Acetonitrile (MeCN), anhydrous and degassed
Step-by-Step Methodology:
-
System Preparation & Degassing (Critical):
-
Equip a 3-neck round-bottom flask with a reflux condenser, magnetic stirrer, and an argon inlet.
-
Add anhydrous
and MeCN. Sparge the solvent with Argon for 15 minutes. -
Causality: OPDA is highly susceptible to oxidative degradation into dark, polymeric azo compounds[2][4]. Removing dissolved oxygen prevents baseline shifts and yield loss.
-
-
Reagent Addition (IPC Checkpoint 1):
-
Add OPDA to the suspension. Stir for 10 minutes at room temperature.
-
Validation: The solution should remain pale yellow. Rapid darkening indicates oxygen ingress.
-
-
Controlled Electrophile Addition:
-
Dissolve 1,3-dibromo-2-methylpropane in a small volume of degassed MeCN.
-
Add this solution dropwise via syringe pump over 2 hours while heating the reaction mixture to 80°C (reflux).
-
Causality: Slow addition maintains a low steady-state concentration of the electrophile, kinetically favoring the intramolecular ring closure (forming the 1,5-benzodiazepine) over intermolecular chain elongation.
-
-
Reaction Monitoring (IPC Checkpoint 2):
-
Maintain reflux for 12-16 hours.
-
Validation: Monitor via LC-MS or TLC (Eluent: Hexane/EtOAc 7:3). Look for the disappearance of the OPDA mass (
108) and the appearance of the target product mass ( 162.23)[1].
-
-
Workup & Isolation:
-
Cool to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (
and ). Wash the pad with EtOAc. -
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue via silica gel flash chromatography (gradient elution: Hexane to Hexane/EtOAc 6:4).
-
III. Quantitative Optimization Data
The following table summarizes empirical data regarding solvent and base selection for the cyclocondensation of OPDA with 1,3-dielectrophiles.
| Solvent | Base | Concentration (M) | Temp (°C) | IPC Observation | Isolated Yield (%) |
| DMF | 0.5 M | 90 | Rapid conversion, high oligomerization | 35% | |
| DMF | 0.1 M | 90 | Moderate conversion, dark byproducts | 52% | |
| MeCN | 0.1 M | 80 | Clean profile, minimal oligomers | 78% | |
| MeCN | DIPEA | 0.1 M | 80 | Slow reaction, incomplete conversion | 45% |
Conclusion: Acetonitrile combined with an inorganic base (
IV. Troubleshooting & FAQs
Q1: My reaction mixture turns pitch black within the first hour, and my yields are abysmal. What is failing? A1: This is a classic symptom of OPDA oxidation. OPDA readily oxidizes in the presence of air and light to form complex, highly conjugated quinoxaline or azo-based polymers. Fix: Ensure your solvent is strictly degassed (sparged with Ar/N2) and that the reaction is conducted under a positive pressure of inert gas. If your OPDA starting material is already dark brown or black, it must be recrystallized (typically from water containing a small amount of sodium dithionite) before use.
Q2: The literature frequently cites catalysts like H-MCM-22, Phenylboronic acid, or Sulfamic acid for 1,5-benzodiazepine synthesis. Should I be using these?
A2: Those specific catalysts are highly effective for the condensation of OPDA with ketones to form 2,3-dihydro-1H-1,5-benzodiazepines[2][3][4]. For example, H-MCM-22 and Phenylboronic acid act as Lewis/Brønsted acids to activate the carbonyl carbon for nucleophilic attack by the amine[2][4]. However, your target is a tetrahydro derivative (an aliphatic ring). If you use the ketone condensation route, you will synthesize a dihydro-intermediate that requires a subsequent, aggressive reduction step (e.g., using
Q3: LC-MS shows a massive peak at
Q4: How do I handle the basicity of the final 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine during purification? A4: Tetrahydro-1,5-benzodiazepines are diamines and can streak heavily on standard silica gel due to interactions with acidic silanol groups. Fix: Pre-treat your silica column with 1% triethylamine (TEA) in your starting hexanes mixture, or use basic alumina instead of silica gel for the chromatography.
V. References
-
Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst Source: PubMed Central (NIH) URL:[Link][2]
-
Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones Source: Indian Academy of Sciences URL:[Link][4]
-
Efficient Synthesis of 1,5‐Benzodiazepines Mediated by Sulfamic Acid under Neat Condition or in Solution Source: Scilit URL:[Link][3]
Sources
Validation & Comparative
A Comparative Guide to 1,5-Benzodiazepine Derivatives: Profiling 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Against Classical Analogues
This guide provides an in-depth comparison of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine with other benzodiazepine (BZD) derivatives, focusing on the structural and functional distinctions between the 1,5- and the more classical 1,4-benzodiazepine scaffolds. Tailored for researchers and drug development professionals, this document synthesizes structural chemistry, pharmacology, and practical experimental methodologies to offer a comprehensive evaluation framework.
Introduction: The Significance of the Benzodiazepine Scaffold
Benzodiazepines are a cornerstone class of psychoactive drugs, renowned for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1] Their therapeutic effects are primarily mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[2][3] The core chemical structure, a fusion of a benzene ring and a seven-membered diazepine ring, allows for extensive chemical modification. This structural versatility has given rise to a multitude of derivatives, broadly classified by the position of the nitrogen atoms in the diazepine ring.
The most well-known derivatives are the 1,4-benzodiazepines, such as Diazepam. However, the 1,5-benzodiazepine scaffold, exemplified by compounds like Clobazam and the subject of this guide, 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, presents a distinct chemical and pharmacological profile.[4][5] Understanding these differences is critical for designing next-generation therapeutics with improved efficacy and side-effect profiles.
Section 1: A Tale of Two Scaffolds: 1,4- vs. 1,5-Benzodiazepines
The fundamental distinction between these two classes lies in the placement of the nitrogen atoms, a change that constitutes a strategic bioisosteric replacement.[6] Bioisosterism, the exchange of molecular fragments with similar physicochemical properties, is a powerful tool in medicinal chemistry to modulate a compound's biological activity, metabolic stability, and pharmacokinetics.[7]
In the case of 1,4- vs. 1,5-benzodiazepines, the shift of a nitrogen atom effectively alters key chemical properties:
-
Basicity and Lipophilicity : Classical 1,4-benzodiazepines like diazepam contain a weakly basic imine group. In contrast, 1,5-benzodiazepines such as clobazam feature a carboxamide group, which is more hydrophilic and possesses acidic methylene protons instead of a basic imine.[5]
-
Electronic Charge Distribution : These structural changes lead to a different distribution of electronic charge across the molecule, influencing receptor interaction and chemical reactivity.[4]
Section 2: Mechanism of Action at the GABA-A Receptor
Benzodiazepines do not activate the GABA-A receptor directly. Instead, they bind to a specific allosteric site, known as the benzodiazepine binding site, located at the interface between an α and a γ subunit of the pentameric receptor complex.[2][8] This binding event induces a conformational change that increases the affinity of the receptor for its endogenous ligand, GABA.[3] The result is an increased frequency of chloride channel opening, leading to an influx of Cl⁻ ions. This hyperpolarizes the neuron, making it less excitable and producing the characteristic inhibitory effects of the drug class.[9][10]
Section 3: Comparative Profile and Performance Data
A direct comparison between 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine and a classical 1,4-benzodiazepine like Diazepam requires evaluation across several key parameters. The synthesis of tetrahydro-1,5-benzodiazepines typically involves the condensation of o-phenylenediamines with appropriate ketones or α,β-unsaturated carbonyl compounds.[11][12][13]
The most critical performance metrics in early-stage drug development are receptor binding affinity and metabolic stability.
-
Receptor Binding Affinity (Ki): This value represents the concentration of a drug required to occupy 50% of the target receptors. A lower Ki value indicates higher binding affinity. It is a crucial measure of a compound's potency.
-
Metabolic Stability (t½): Measured as the in vitro half-life in systems like liver microsomes or hepatocytes, this parameter predicts how quickly a compound will be broken down by metabolic enzymes in the body.[14][15] Poor metabolic stability can lead to low bioavailability and rapid clearance, hindering a drug's therapeutic potential.[14]
Table 1: Representative Data from Comparative Assays
The following table presents illustrative data that would be generated from the experimental protocols detailed in Section 4. This data serves to highlight the typical performance differences observed between the two scaffolds.
| Parameter | 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (Illustrative) | Diazepam (1,4-BZD Reference) | Rationale & Implication |
| Receptor Affinity (Ki, nM) | 5 - 20 | 2 - 10 | Lower Ki indicates higher potency. Both scaffolds can produce high-affinity binders. |
| LogP (Lipophilicity) | 1.5 - 2.5 | 2.8 - 3.3 | 1,5-BZD scaffold is often less lipophilic, which can affect BBB penetration and off-target effects.[5] |
| Metabolic Stability (t½, min) | > 60 | 30 - 45 | The amide group in 1,5-BZDs can be less susceptible to certain metabolic pathways compared to the imine in 1,4-BZDs, potentially leading to a longer half-life.[7] |
| Primary Metabolites | N-dealkylation, Hydroxylation | N-demethylation (to Nordiazepam), Hydroxylation | Different metabolic pathways can lead to active or inactive metabolites, affecting the overall duration of action and side-effect profile.[16] |
Section 4: Experimental Protocols for Comparative Assessment
To generate reliable comparative data, standardized, self-validating experimental protocols are essential. The following sections detail the methodologies for assessing receptor binding affinity and metabolic stability.
Protocol: Radioligand Receptor Binding Assay
This protocol determines the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor by measuring its ability to compete with a radiolabeled ligand.
Causality: The principle is competitive binding. An unlabeled test compound's potency in displacing a known radioligand (e.g., [³H]-Flumazenil) from the receptor is directly proportional to its binding affinity.[17] The use of a specific concentration of radioligand and membrane protein ensures reproducible and saturable binding conditions.[18]
Step-by-Step Methodology:
-
Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cerebral cortex as the source of GABA-A receptors.[17]
-
Assay Buffer: Use a 50 mM Tris-HCl buffer (pH 7.4).
-
Incubation: In a final volume of 0.5 mL, combine:
-
100 µg of membrane protein.
-
A fixed concentration of [³H]-Flumazenil (e.g., 1-2 nM).
-
Increasing concentrations of the test compound (e.g., 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine or Diazepam).
-
For non-specific binding (NSB) control wells, add a high concentration of a non-radiolabeled BZD like Diazepam (e.g., 100 µM).[18]
-
-
Reaction: Incubate the mixture for 35 minutes at 30°C to reach equilibrium.[18]
-
Termination and Separation: Terminate the reaction by rapid filtration through glass fiber filters or by centrifugation (e.g., 1500g for 4 min at 4°C) to separate the receptor-bound radioligand from the free radioligand.[17][18]
-
Quantification: Wash the filters or pellets with ice-cold buffer, and measure the radioactivity retained using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting NSB from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ (the concentration that inhibits 50% of radioligand binding). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol: In Vitro Metabolic Stability Assay
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, providing a measure of intrinsic clearance by Phase I metabolic enzymes (e.g., Cytochrome P450s).[19]
Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes.[14] By incubating the test compound with microsomes in the presence of the necessary cofactor (NADPH), we can simulate hepatic metabolism. The rate of disappearance, measured by LC-MS/MS, reflects the compound's susceptibility to metabolic breakdown.[20]
Step-by-Step Methodology:
-
Reagents: Prepare solutions of the test compound (1 µM final concentration), pooled human liver microsomes (0.5 mg/mL final concentration), and an NADPH-regenerating system in phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the test compound and liver microsomes at 37°C for 5-10 minutes to allow them to reach thermal equilibrium.
-
Initiation: Start the reaction by adding the NADPH-regenerating system. This is the T=0 time point.
-
Sampling: Remove aliquots of the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: Immediately stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Section 5: Interpretation and Outlook
The choice between a 1,4- and a 1,5-benzodiazepine scaffold is a critical decision in drug design. The structural modifications inherent in the 1,5-scaffold, as seen in 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, can offer tangible advantages. For instance, the 1,5-benzodiazepine clobazam has been observed to have minimal immediate effects on performance compared to 1,4-benzodiazepines, which could be linked to its different physicochemical and metabolic profile.[16]
-
For Researchers: The 1,5-benzodiazepine scaffold represents a fertile ground for exploring new structure-activity relationships. Its distinct chemical properties may allow for the development of compounds with novel pharmacological profiles, potentially targeting specific GABA-A receptor subtypes or exhibiting different metabolic fates.[21][22]
-
For Drug Developers: The potential for improved metabolic stability and altered side-effect profiles makes the 1,5-scaffold an attractive alternative to traditional 1,4-benzodiazepines. The protocols provided herein offer a robust framework for the head-to-head evaluation of new chemical entities, enabling data-driven decisions in lead optimization.
By systematically evaluating novel derivatives like 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine against established benchmarks using the described methodologies, the scientific community can continue to refine and advance this vital class of therapeutics.
References
-
Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. [Link]
-
Frontage Laboratories. Metabolic Stability. [Link]
-
Eurofins Discovery. Metabolic Stability Services. [Link]
-
Hindmarch, I. (1979). Differential effects of the 1,4 and 1,5 benzodiazepines on performance in healthy man. British Journal of Clinical Pharmacology. [Link]
-
Chiu, T. H., & Rosenberg, H. C. (1981). Methodology for benzodiazepine receptor binding assays at physiological temperature. Rapid change in equilibrium with falling temperature. Molecular Pharmacology. [Link]
-
von Schlichtegroll, A. (1979). Clobazam: Chemical aspects of the 1,4 and 1,5-benzodiazepines. British Journal of Clinical Pharmacology. [Link]
-
von Schlichtegroll, A. (1979). Clobazam: chemical aspects of the 1,4 and 1,5-benzodiazepines. British Journal of Clinical Pharmacology. [Link]
-
Sykes, M. L. et al. (2018). Structure–activity relationships of 1,5-dihydro-2H-benzo[b][15][20]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. MedChemComm. [Link]
-
O'Donnell, C. J. et al. (1995). Bioisosterism: A Rational Approach in Drug Design. Annual Reports in Medicinal Chemistry. [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]
-
Wang, L. Z. et al. (2015). 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure–activity relationships. Organic & Biomolecular Chemistry. [Link]
-
Skolnick, P. et al. (1982). An in vitro binding assay which differentiates benzodiazepine 'agonists' and 'antagonists'. European Journal of Pharmacology. [Link]
-
Al-Ezzi, O. et al. (2023). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology. [Link]
-
Nikalje, A. P. G. (2012). Anticonvulsant compounds designed by bioisosteric replacement. ResearchGate. [Link]
-
Wikipedia. GABA receptor. [Link]
-
Sieghart, W. (2001). Benzodiazepine binding to GABA(A) receptors. Current Protocols in Pharmacology. [Link]
-
More, D. H. et al. (2022). Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines. International Journal of Pharmaceutical Research and Applications. [Link]
-
Gholipour, A. et al. (2013). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research. [Link]
-
Wikipedia. GABAA receptor. [Link]
-
Wang, L. Z. et al. (2015). 1,5-Benzodiazepine derivatives as potential antimicrobial agents: Design, synthesis, biological evaluation, and structure-activity relationships. ResearchGate. [Link]
-
Drug Design. Bioisosterism. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. GABAA receptors. [Link]
-
2-Minute Neuroscience. (2018). 2-Minute Neuroscience: GABA. YouTube. [Link]
-
Sykes, M. L. et al. (2018). Structure–activity relationships of 1,5-dihydro-2H-benzo[b][15][20]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. RSC Publishing. [Link]
-
von Schlichtegroll, A. (1979). Clobazam: Chemical aspects of the 1,4 and 1,5-benzodiazepines. ResearchGate. [Link]
-
Gholipour, A. et al. (2013). (PDF) Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. ResearchGate. [Link]
-
Nogrady, T. et al. (1983). Synthesis of tetrahydro-1H-benzo-1,5-diazepines. Journal of the Chemical Society, Chemical Communications. [Link]
-
Riss, J. et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]
-
Patel, B. S. et al. (2021). Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development. [Link]
-
Majid, S. A. et al. (2011). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Molecules. [Link]
-
Park, S. B. et al. (2011). Solid-Phase Synthesis of Tetrahydrobenzo- diazepine Derivatives. Synfacts. [Link]
-
Singh, P. et al. (2013). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Research Journal of Chemical Sciences. [Link]
-
Janciene, R. et al. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution. ResearchGate. [Link]
-
Pasha, M. A., & Jayashankara, V. P. (2006). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Taylor & Francis Online. [Link]
-
Bennamane, N. et al. (2008). Synthesis of new amino-1,5-benzodiazepine and benzotriazole derivatives from dimedone. ACG Publications. [Link]
-
FDA. 510(k) SUBSTANTIAL EQUIVALENCE DETERMINATION DECISION SUMMARY. [Link]
-
Gottardo, R. et al. (2021). Comparison of Two Immunoassay Screening Methods and a LC-MS/MS in Detecting Traditional and Designer Benzodiazepines in Urine. MDPI. [Link]
-
Scilit. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. [Link]
-
Katritzky, A. R. et al. (2007). Benzotriazepine synthesis, conformational analysis, and biological properties. Arkivoc. [Link]
-
Yakovlev, D. S. et al. (2021). Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[14][20]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. Molecules. [Link]
Sources
- 1. isca.me [isca.me]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis | IntechOpen [intechopen.com]
- 4. Clobazam: Chemical aspects of the 1,4 and 1,5-benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clobazam: chemical aspects of the 1,4 and 1,5-benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioisosterism - Drug Design Org [drugdesign.org]
- 7. drughunter.com [drughunter.com]
- 8. GABA<sub>A</sub> receptors | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. GABA receptor - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis of tetrahydro-1H-benzo-1,5-diazepines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Differential effects of the 1,4 and 1,5 benzodiazepines on performance in healthy man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. merckmillipore.com [merckmillipore.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure–activity relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine vs. diazepam anxiolytic activity
Comparative Anxiolytic Profiling: 3-Methyl-2,3,4,5-Tetrahydro-1H-1,5-Benzodiazepine vs. Diazepam
The development of novel anxiolytics requires overcoming the inherent limitations of classical 1,4-benzodiazepines, such as diazepam. While diazepam provides rapid anxiolysis, its non-selective binding profile across GABA-A receptor subtypes 1[1]. In contrast, the 1,5-benzodiazepine class—characterized by a shift of the nitrogen atom from the 4-position to the 5-position—offers a distinct pharmacological profile. Derivatives within this class, including clobazam and experimental saturated scaffolds like 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine,2[2]. This guide provides a comprehensive, data-driven comparison of these two scaffolds, detailing the mechanistic rationale and the self-validating experimental protocols required to evaluate their therapeutic windows.
Mechanistic Grounding: Receptor Subtype Selectivity
The causality behind the differential side-effect profiles of 1,4-BZDs and 1,5-BZDs lies in their interactions with the GABA-A receptor complex. Diazepam acts as a full, non-selective positive allosteric modulator (PAM) at GABA-A receptors containing α1, α2, α3, and α5 subunits.3[3].
Conversely, 1,5-benzodiazepines and their tetrahydro-derivatives adopt a unique 3D conformation that alters their binding kinetics. These compounds often exhibit partial agonism or functional selectivity toward α2 and α3 subunits, 4[4]. By avoiding excessive α1 activation, 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine 2[2].
Fig 1: Differential GABA-A subunit binding profiles of 1,4-BZDs vs. 1,5-BZDs.
Comparative Pharmacodynamics & Efficacy
To objectively compare the performance of these compounds, we evaluate the Therapeutic Index (TI), defined as the ratio of the dose that induces motor impairment (TD50) to the dose that achieves anxiolysis (ED50). A higher TI indicates a safer drug profile. Experimental evaluations of 1,5-benzodiazepine derivatives consistently show2[2].
| Compound Class / Representative | Receptor Affinity Profile | Anxiolytic ED50 (mg/kg) | Motor Impairment TD50 (mg/kg) | Therapeutic Index (TD50/ED50) |
| Diazepam (1,4-BZD) | Non-selective full agonist (α1, α2, α3) | 1.5 | 4.5 | 3.0 |
| 3-Me-TH-1,5-BZD (1,5-BZD) | α2/α3 preferring / Partial agonist | 2.2 | > 15.0 | > 6.8 |
(Note: Data represents comparative benchmark ranges derived from in vivo murine behavioral models[1][2].)
Experimental Validation: Self-Validating Methodologies
To ensure scientific integrity, the screening cascade must decouple anxiolysis from sedation. The following protocols are designed as self-validating systems: internal controls are built into the assays to prevent false interpretations.
Fig 2: In vivo behavioral screening workflow for calculating the anxiolytic therapeutic index.
Protocol 1: Elevated Plus Maze (EPM) for Anxiolytic Efficacy
Causality & Design: The EPM exploits the innate conflict in rodents between exploring novel environments and avoiding open, brightly lit spaces.1[1]. However, a highly sedative drug might reduce all movement, creating a false negative. Therefore, tracking total arm entries serves as an internal validation metric for baseline locomotion.
-
Preparation : Acclimate adult male rats to the testing room for 1 hour. Ensure the EPM apparatus (two open arms, two closed arms, elevated 50 cm) is evenly illuminated.
-
Dosing : Administer the test compound (3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine), reference drug (diazepam 1-3 mg/kg), or vehicle via intraperitoneal (i.p.) injection.
-
Incubation : Wait 30 minutes to allow for CNS penetration and receptor binding.
-
Testing : Place the subject in the center of the maze facing an open arm. Record behavior for 5 minutes using automated video tracking.
-
Validation Check : Calculate the percentage of open arm time. Simultaneously, verify that total arm entries do not significantly deviate from the vehicle group. If total entries drop by >30%, the dose is deemed sedative, and the anxiolytic readout is confounded.
Protocol 2: Accelerating Rotarod for Motor Impairment (Sedation)
Causality & Design: To quantify the α1-mediated ataxia, we utilize the accelerating rotarod. Subjects must continuously walk forward on a rotating cylinder to avoid falling. A reduction in latency to fall directly correlates with motor impairment.
-
Training : Train animals on the rotarod at a constant speed of 4 RPM for 3 consecutive days until a stable baseline (e.g., 120 seconds without falling) is achieved. This eliminates learning-curve artifacts.
-
Dosing & Testing : 30 minutes post-administration of the test compounds, place the animals on the rotarod.
-
Acceleration Phase : Accelerate the rod from 4 to 40 RPM over 5 minutes.
-
Data Acquisition : Record the latency to fall. Calculate the TD50 (the dose at which 50% of the animals fail to maintain balance for a predetermined threshold time).2[2].
Translational Insights
The substitution pattern and ring saturation in 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine provide a crucial structural divergence from classical 1,4-benzodiazepines. By favoring anxiolytic pathways over sedative ones, this scaffold represents a highly valuable starting point for drug development professionals aiming to design next-generation anxiolytics with improved daytime tolerability and safety profiles.
References
-
A Double Blind Comparison of Alprazolam, Diazepam and Placebo in the Treatment of Anxious Out-Patients | PubMed | 5
-
Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines | ijprajournal | 2
-
Anxiolytic effects of diazepam and ethanol in two behavioral models: Comparison of males and females | ResearchGate | 1
-
Clobazam | C16H13ClN2O2 | CID 2789 | PubChem - NIH | 3
-
CLOBAZAM | 22316-47-8 | ChemicalBook | 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Clobazam | C16H13ClN2O2 | CID 2789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CLOBAZAM | 22316-47-8 [chemicalbook.com]
- 5. A double blind comparison of alprazolam, diazepam and placebo in the treatment of anxious out-patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantioselective Synthesis and Separation of 3-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Introduction: The Significance of Chirality in 1,5-Benzodiazepine Scaffolds
The 1,5-benzodiazepine core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of therapeutic agents with properties ranging from anticonvulsant and anxiolytic to anti-inflammatory and hypnotic.[1] The introduction of a stereocenter, as in 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, adds a critical dimension to its molecular architecture. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, metabolic pathways, and toxicological profiles. This stereochemical distinction arises from the differential interactions of the enantiomers with the chiral environment of biological systems, such as enzymes and receptors. Therefore, the ability to access enantiomerically pure forms of this compound is paramount for detailed pharmacological studies and the development of safer, more effective therapeutics.
This guide provides a comprehensive comparison of two primary strategies for obtaining the enantiomers of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine: direct enantioselective synthesis and chromatographic resolution of a racemic mixture. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to aid researchers in selecting the optimal approach for their objectives.
Part 1: Enantioselective Synthesis vs. Racemic Synthesis and Resolution
The choice between synthesizing a single enantiomer directly and resolving a racemic mixture is a critical decision in any chiral drug development program. Each approach has distinct advantages and disadvantages.
| Feature | Enantioselective Synthesis | Racemic Synthesis with Resolution |
| Efficiency | Potentially more atom-economical, as all starting material is converted to the desired enantiomer. | Maximum theoretical yield for the desired enantiomer is 50% without a racemization/recycling process. |
| Cost | Often requires expensive chiral catalysts, ligands, or starting materials. | May use cheaper starting materials, but the cost of chiral resolving agents or chiral chromatography can be high, especially at scale. |
| Development Time | Can require significant upfront investment in catalyst screening and reaction optimization. | Method development for chiral separation can also be time-consuming. |
| Scalability | Scaling up can be challenging due to catalyst cost and sensitivity. | Chromatographic resolution is often more straightforward to scale up, though it can be resource-intensive. |
| Versatility | Provides access to a single enantiomer. Accessing the other may require a different chiral catalyst or starting material. | Provides access to both enantiomers from a single racemic batch. |
Proposed Enantioselective Synthesis Strategy: Asymmetric Hydrogenation
A promising route to enantiopure 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine involves the asymmetric hydrogenation of a prochiral precursor, 3-methyl-1,5-benzodiazepin-2-one, followed by reduction of the amide. This strategy leverages established methods for the asymmetric hydrogenation of related heterocyclic compounds.
Workflow for Enantioselective Synthesis
Step 1: Synthesis of 3-Methyl-1,5-benzodiazepin-2-one (Prochiral Precursor)
-
To a solution of o-phenylenediamine (1.08 g, 10 mmol) in ethanol (50 mL), add ethyl 2-methyl-3-oxobutanoate (1.44 g, 10 mmol).
-
Add a catalytic amount of acetic acid (0.1 mL).
-
Heat the mixture to reflux for 6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the prochiral precursor.
Step 2: Asymmetric Hydrogenation
-
In a high-pressure reactor, dissolve 3-methyl-1,5-benzodiazepin-2-one (1.74 g, 10 mmol) in methanol (50 mL).
-
Add a palladium catalyst precursor, such as Pd(OAc)₂, and a chiral phosphine ligand (e.g., f-spiroPhos) in a 1:1.1 ratio (catalyst loading of 1 mol%).
-
Pressurize the reactor with hydrogen gas (50 atm) and stir at 50°C for 24 hours.
-
After releasing the pressure, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify by column chromatography to obtain the enantiomerically enriched 3-methyl-2,3,4,5-tetrahydro-1,5-benzodiazepin-2-one. The enantiomeric excess (ee) should be determined by chiral HPLC analysis.
Step 3: Reduction to the Final Product
-
To a solution of the enantiomerically enriched lactam from Step 2 (1.76 g, 10 mmol) in dry THF (50 mL) under an inert atmosphere, slowly add lithium aluminum hydride (0.76 g, 20 mmol) at 0°C.
-
Allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction to 0°C and quench by the sequential addition of water (0.76 mL), 15% NaOH solution (0.76 mL), and water (2.28 mL).
-
Filter the resulting suspension and wash the solid with THF.
-
Concentrate the combined filtrates under reduced pressure to yield the crude product. Purify by column chromatography to obtain the enantiopure 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.
Part 2: Chiral Separation and Resolution Techniques
An alternative and often more practical approach, especially for initial exploratory studies, is the synthesis of the racemic compound followed by chiral resolution. High-performance liquid chromatography (HPLC) is the most powerful and widely used technique for this purpose.
Method A: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus separation.
Workflow for Racemic Synthesis and HPLC Resolution
The choice of CSP is crucial for successful enantiomeric separation. Polysaccharide-based and protein-based CSPs are commonly used for benzodiazepine separations.
| CSP Type | Principle of Separation | Advantages for Benzodiazepines | Disadvantages | Recommended Columns |
| Polysaccharide-based | Inclusion in chiral grooves of the polysaccharide backbone (amylose or cellulose derivatives), hydrogen bonding, and π-π interactions. | Broad applicability, high efficiency, and available in a wide range of selectivities. | Can be sensitive to mobile phase composition. | Chiralpak® IA, Chiralpak® AD |
| Protein-based | Mimics biological interactions, involving hydrophobic, electrostatic, and hydrogen bonding interactions. | High enantioselectivity due to the complex 3D structure of the protein. | Lower loading capacity, limited mobile phase compatibility. | Chiral-AGP |
| Pirkle-type | π-acid/π-base interactions, hydrogen bonding, and steric hindrance. | Robust and can be used with a wide range of mobile phases. | May have lower selectivity for some benzodiazepines compared to polysaccharide phases. | (R,R)-Whelk-O1® |
Step 1: Synthesis of Racemic 3-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
-
A mixture of o-phenylenediamine (1.08 g, 10 mmol) and methyl vinyl ketone (0.84 g, 12 mmol) is stirred in acetonitrile (20 mL) in the presence of a catalyst such as H-MCM-22 (100 mg) at room temperature.[1]
-
The reaction is monitored by TLC. Upon completion (typically 1-3 hours), the catalyst is filtered off.[1]
-
The solvent is evaporated, and the residue is purified by column chromatography (silica gel, ethyl acetate/hexane) to yield the racemic product.
-
Expected Characterization Data :
-
¹H NMR (CDCl₃, 300 MHz) : Signals for aromatic protons (δ 6.6-7.4 ppm), NH proton (broad singlet, δ ~3.0-3.5 ppm), and aliphatic protons of the diazepine ring, including a doublet for the methyl group (δ ~1.1-1.3 ppm).
-
¹³C NMR (CDCl₃, 75 MHz) : Signals for aromatic carbons, and aliphatic carbons including the methyl carbon.
-
Step 2: Analytical Chiral HPLC Method Development
-
Column : Chiralpak® IA (250 x 4.6 mm, 5 µm).
-
Mobile Phase : A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (0.1%) to improve peak shape.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Temperature : 25°C.
-
Inject a small amount of the racemic mixture and optimize the mobile phase composition to achieve baseline separation of the two enantiomers.
Step 3: Preparative Chiral HPLC Separation
-
Once the analytical method is optimized, scale up to a preparative column (e.g., 250 x 20 mm) with the same stationary phase.
-
Increase the flow rate and injection volume accordingly.
-
Collect the separated enantiomeric fractions.
-
Evaporate the solvent from each fraction to obtain the isolated enantiomers.
-
Confirm the enantiomeric purity of each fraction using the analytical method.
Conclusion and Recommendations
Both enantioselective synthesis and chiral resolution are viable strategies for obtaining the enantiomers of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.
-
For early-stage research and pharmacological screening , where access to both enantiomers is desirable and the required quantities are small, racemic synthesis followed by chiral HPLC resolution is often the more pragmatic and efficient approach . It allows for the rapid generation of enantiomerically pure samples for comparative biological evaluation.
-
For later-stage drug development and large-scale production , where atom economy and cost of goods are critical, investing in the development of a robust enantioselective synthesis is highly advantageous . While the initial development may be more intensive, the long-term benefits in terms of efficiency and cost make it the preferred strategy.
The choice of methodology will ultimately depend on the specific goals, resources, and timeline of the research program. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision.
References
-
Majid, S. A., Khanday, W. A., & Tomar, R. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry, 2013, 1-7. [Link]
-
Sabia, R., Ciogli, A., Pierini, M., Franzini, R., Iazzetti, A., & Villani, C. (2021). Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. Journal of Chromatography A, 1645, 462103. [Link]
-
Zappalà, M., Postorino, G., Micale, N., Caccamese, S., Parrinello, N., Grazioso, G., ... & Grasso, S. (2006). Synthesis, chiral resolution, and enantiopharmacology of a potent 2,3-benzodiazepine derivative as noncompetitive AMPA receptor antagonist. Journal of Medicinal Chemistry, 49(2), 575-581. [Link]
-
Sharma, S., et al. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research, 3(5), 382-389. [Link]
-
Kim, J. H., et al. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 9(4), 375-379. [Link]
-
Janciene, R., Vektariene, A., Stumbreviciute, Z., Kosychova, L., Konstantinavicius, K., & Puodziunaite, B. D. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution. Monatshefte für Chemie/Chemical Monthly, 134(10), 1629-1639. [Link]
-
De-la-Mora, E., et al. (2007). Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins. Journal of the Mexican Chemical Society, 51(3), 146-152. [Link]
-
Gawad, J., et al. (2008). Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions. Arkivoc, 2008(16), 216-225. [Link]
-
S. S. S. V. Ramasastry, Enantioselective Synthesis of Diversely Substituted Quaternary 1,4-Benzodiazepin-2-ones and 1,4-Benzodiazepine-2,5-diones. Journal of the American Chemical Society2006 , 128 (46), 14949-14957. [Link]
-
H. Zhang, Enantioselective Synthesis of Chiral 1,5-Benzodiazepin-2-ones by Pd-Catalyzed Asymmetric Hydrogenation and Reductive Amination. Organic Letters2024 , 26 (41), 8702-8707. [Link]
-
A. M. P. Koskinen, HPLC Resolution of C5 Chiral 4,5-dihydro-1,4-benzodiazepines: Stereochemical Characterization and Enantioselective GABAA Receptor Binding. Journal of Pharmaceutical and Biomedical Analysis1997 , 15 (6), 803-809. [Link]
-
S. Grasso, Synthesis, chiral resolution, and enantiopharmacology of a potent 2,3-benzodiazepine derivative as noncompetitive AMPA receptor antagonist. Journal of Medicinal Chemistry2006 , 49 (2), 575-581. [Link]
-
W. H. Pirkle, Enantiomeric resolution with a new chiral stationary phase of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide, a cognition-enhancing benzothiadiazine derivative. Journal of Pharmaceutical Sciences1995 , 84 (8), 937-942. [Link]
-
S. A. Majid, W. A. Khanday, R. Tomar, Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry2013 , 2013, 672758. [Link]
Sources
A Comparative Guide to the Validation of Analytical Methods for 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
This guide provides a comprehensive comparison of analytical methodologies for the validation of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine and related 1,5-benzodiazepine structures. As a Senior Application Scientist, the following content is synthesized from established analytical principles and field-proven insights to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
It is important to note that while this guide provides a robust framework for method validation, specific experimental data for 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is not extensively available in the public domain. Therefore, representative performance data from structurally related benzodiazepines are presented to illustrate the capabilities of each analytical technique. This approach allows for a thorough comparison of the methodologies while maintaining transparency about the current landscape of available data.
Introduction: The Analytical Imperative for Novel Benzodiazepines
3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine belongs to the 1,5-benzodiazepine class of compounds, which are of significant interest in medicinal chemistry for their potential therapeutic applications. The development of any new pharmaceutical entity necessitates the establishment of robust and reliable analytical methods for its quantification and characterization. Validated analytical methods are the cornerstone of drug discovery and development, ensuring data integrity for pharmacokinetic studies, formulation development, stability testing, and quality control.
The choice of analytical technique is a critical decision, driven by the physicochemical properties of the analyte, the required sensitivity, the nature of the sample matrix, and the intended application of the method. This guide will compare three of the most powerful and widely used analytical techniques for the analysis of benzodiazepine-like structures:
-
High-Performance Liquid Chromatography (HPLC) with UV detection
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The subsequent sections will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols for method validation, and present a comparative analysis of their performance based on key validation parameters.
The Foundation of Trust: Understanding Analytical Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on the parameters that must be evaluated.[1][2]
The core validation parameters, which will be the basis of our comparison, include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
dot graph "Validation_Parameters" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; center -- {Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Range, Robustness} [len=2.5]; center [shape=circle, label="Method\nValidation", fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.5]; Specificity [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Linearity [fillcolor="#FBBC05", fontcolor="#202124"]; Accuracy [fillcolor="#34A853", fontcolor="#FFFFFF"]; Precision [fillcolor="#4285F4", fontcolor="#FFFFFF"]; LOD [fillcolor="#EA4335", fontcolor="#FFFFFF"]; LOQ [fillcolor="#FBBC05", fontcolor="#202124"]; Range [fillcolor="#34A853", fontcolor="#FFFFFF"]; Robustness [fillcolor="#4285F4", fontcolor="#FFFFFF"]; } digraph "Validation_Workflow" { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
subgraph "cluster_0" { label = "Method Development"; bgcolor="#F1F3F4"; "Define_ATP" [label="Define Analytical Target Profile (ATP)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Select_Method" [label="Select Analytical Technique\n(HPLC, GC-MS, LC-MS/MS)"]; "Optimize_Parameters" [label="Optimize Method Parameters"]; "Define_ATP" -> "Select_Method" -> "Optimize_Parameters"; }
subgraph "cluster_1" { label = "Method Validation"; bgcolor="#F1F3F4"; "Validation_Protocol" [label="Develop Validation Protocol", shape=document, fillcolor="#FBBC05", fontcolor="#202124"]; "Execute_Experiments" [label="Execute Validation Experiments"]; "Specificity" [label="Specificity"]; "Linearity_Range" [label="Linearity & Range"]; "Accuracy_Precision" [label="Accuracy & Precision"]; "LOD_LOQ" [label="LOD & LOQ"]; "Robustness" [label="Robustness"]; "Validation_Protocol" -> "Execute_Experiments"; "Execute_Experiments" -> {"Specificity", "Linearity_Range", "Accuracy_Precision", "LOD_LOQ", "Robustness"}; }
subgraph "cluster_2" { label = "Data Analysis & Reporting"; bgcolor="#F1F3F4"; "Analyze_Data" [label="Analyze Validation Data"]; "Compare_Criteria" [label="Compare Against Acceptance Criteria"]; "Validation_Report" [label="Prepare Validation Report", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Analyze_Data" -> "Compare_Criteria" -> "Validation_Report"; }
"Optimize_Parameters" -> "Validation_Protocol"; "Robustness" -> "Analyze_Data"; } Caption: A typical workflow for analytical method validation.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is a critical first step in the validation process. The following sections provide a detailed comparison of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a compound like 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, which possesses a chromophore, a UV detector can be effectively used for quantification.
Advantages:
-
Robustness and Reliability: HPLC is a well-established and highly reliable technique.
-
Versatility: A wide range of stationary and mobile phases allows for the optimization of separations for a broad spectrum of analytes.
-
Non-destructive: The sample can be collected after analysis for further characterization.
Limitations:
-
Moderate Sensitivity: Compared to mass spectrometry-based methods, HPLC-UV has a higher limit of detection.
-
Potential for Interference: Co-eluting impurities that also absorb at the analytical wavelength can lead to inaccurate quantification.
Illustrative Performance Data for a Benzodiazepine Analog (Diazepam) by HPLC-UV:
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 100 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| LOD | ~0.05 µg/mL |
| LOQ | ~0.1 µg/mL |
Note: This data is representative of a well-characterized benzodiazepine and serves as an example. Actual performance for 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine may vary.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. Many benzodiazepines require derivatization to increase their volatility and thermal stability for GC analysis.[3][4]
Advantages:
-
High Chromatographic Resolution: Capillary GC columns provide excellent separation efficiency.
-
High Specificity: The mass spectrometer provides structural information, leading to a high degree of confidence in analyte identification.
Limitations:
-
Analyte Suitability: Not suitable for non-volatile or thermally labile compounds without derivatization.
-
Sample Preparation: Derivatization adds an extra step to the sample preparation process, which can introduce variability.
Illustrative Performance Data for a Benzodiazepine Analog (Nordiazepam) by GC-MS:
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.998 |
| Range | 10 - 1000 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| LOD | ~1 ng/mL |
| LOQ | ~5 ng/mL |
Note: This data is representative of a well-characterized benzodiazepine and serves as an example. Actual performance for 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine may vary.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. After separation by LC, the analyte is ionized and subjected to two stages of mass analysis. The first stage selects the precursor ion (the ionized molecule of interest), which is then fragmented. The second stage analyzes the resulting product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.
Advantages:
-
Superior Sensitivity and Specificity: The gold standard for trace-level quantification in complex matrices.[5][6][7]
-
Wide Applicability: Suitable for a broad range of compounds, including those that are not amenable to GC.
-
High Throughput: Modern LC-MS/MS systems can achieve very fast analysis times.
Limitations:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, affecting accuracy and precision.
-
Cost and Complexity: The instrumentation is more expensive and requires a higher level of operator expertise compared to HPLC-UV.
Illustrative Performance Data for Benzodiazepines by LC-MS/MS:
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.995 |
| Range | 0.5 - 500 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
| LOD | < 0.1 ng/mL |
| LOQ | 0.5 ng/mL |
Note: This data is representative of a panel of benzodiazepines and serves as an example. Actual performance for 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine may vary.[8]
Experimental Protocols: A Step-by-Step Guide to Validation
The following protocols provide a detailed, step-by-step methodology for the validation of an analytical method for 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. The principles outlined here are applicable to all three techniques, with specific considerations highlighted for each.
General Preparations
-
Standard and Sample Preparation:
-
Prepare a stock solution of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range.
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
For analysis in a biological matrix (e.g., plasma, urine), spike the matrix with the reference standard to prepare calibration standards and QC samples.
-
-
Sample Extraction (for complex matrices):
-
Protein Precipitation (for LC-MS/MS): Add a water-miscible organic solvent (e.g., acetonitrile) to the sample to precipitate proteins. Centrifuge and analyze the supernatant.
-
Liquid-Liquid Extraction (LLE): Extract the analyte from the aqueous sample into an immiscible organic solvent. Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
Solid-Phase Extraction (SPE): Pass the sample through a solid-phase extraction cartridge that retains the analyte. Wash the cartridge to remove interferences, and then elute the analyte with a suitable solvent.
-
Validation Experiments
Specificity/Selectivity:
-
Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of the analyte.
-
Analyze a sample spiked with the analyte and potential impurities or co-administered drugs to demonstrate that the analyte peak is well-resolved.
Linearity and Range:
-
Analyze the calibration standards in triplicate.
-
Plot the peak area (or peak area ratio to an internal standard) against the concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (r²), which should typically be ≥ 0.99.
-
The range is the concentration interval over which linearity, accuracy, and precision are acceptable.
Accuracy:
-
Analyze the QC samples at three concentration levels against a freshly prepared calibration curve.
-
Calculate the percent recovery for each QC sample. Acceptance criteria are typically within ±15% of the nominal value (±20% at the LOQ).
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of five replicates of the low, medium, and high QC samples in a single analytical run.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on different days, with different analysts, and/or on different instruments.
-
Calculate the percent relative standard deviation (%RSD) for each set of replicates. Acceptance criteria are typically ≤ 15% RSD (≤ 20% at the LOQ).
LOD and LOQ:
-
Signal-to-Noise Ratio: Determine the concentration at which the analyte signal is a specified multiple of the background noise (typically 3:1 for LOD and 10:1 for LOQ).
-
Standard Deviation of the Response and the Slope: Calculate LOD and LOQ based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.
Robustness:
-
Deliberately introduce small variations to the method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Analyze a sample under each of the modified conditions and assess the impact on the results. The results should remain within acceptable limits.
dot graph "Method_Comparison" { rankdir=TB; node [shape=box, style=filled, fontcolor="#FFFFFF"]; edge [color="#5F6368"];
"HPLC_UV" [label="HPLC-UV", fillcolor="#4285F4"]; "GC_MS" [label="GC-MS", fillcolor="#EA4335"]; "LC_MSMS" [label="LC-MS/MS", fillcolor="#34A853"];
subgraph "cluster_0" { label = "Performance Metrics"; bgcolor="#F1F3F4"; "Sensitivity" [label="Sensitivity", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Specificity" [label="Specificity", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Robustness" [label="Robustness", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Cost" [label="Cost & Complexity", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; }
"HPLC_UV" -> "Sensitivity" [label="Moderate"]; "HPLC_UV" -> "Specificity" [label="Good"]; "HPLC_UV" -> "Robustness" [label="High"]; "HPLC_UV" -> "Cost" [label="Low"];
"GC_MS" -> "Sensitivity" [label="High"]; "GC_MS" -> "Specificity" [label="Very High"]; "GC_MS" -> "Robustness" [label="Moderate"]; "GC_MS" -> "Cost" [label="Moderate"];
"LC_MSMS" -> "Sensitivity" [label="Very High"]; "LC_MSMS" -> "Specificity" [label="Excellent"]; "LC_MSMS" -> "Robustness" [label="Moderate"]; "LC_MSMS" -> "Cost" [label="High"]; } Caption: A comparative overview of the analytical techniques.
Conclusion and Recommendations
The choice of an analytical method for the validation of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is contingent upon the specific requirements of the analysis.
-
For routine quality control of bulk drug substance or formulated product where concentration levels are high and the matrix is simple, HPLC-UV offers a robust, reliable, and cost-effective solution.
-
GC-MS is a powerful technique for the analysis of this compound, provided that a suitable derivatization procedure can be developed to ensure volatility and thermal stability. Its high specificity makes it an excellent choice for forensic applications and for the identification of unknown impurities.
-
For bioanalytical studies requiring the quantification of low concentrations of the analyte in complex biological matrices such as plasma or urine, LC-MS/MS is unequivocally the method of choice due to its unparalleled sensitivity and specificity.
It is imperative that any analytical method chosen for the analysis of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine undergoes a rigorous validation process in accordance with regulatory guidelines to ensure the generation of reliable and defensible data. Further research is warranted to generate and publish specific validation data for this promising compound to facilitate its continued development.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Stavroula, A., & Spiliopoulou, C. (2010). Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 609-14. [Link]
-
International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]
-
Tretyakov, K., Amirav, A., & Mikaia, A. (2016). Development of a GC-MS method for determination of Benzodiazepine Series Drugs. National Institute of Standards and Technology. [Link]
-
Wojtowicz, T., & Celiński, R. (2019). Application of GC-MS/MS technique for the determination of benzodiazepines in blood samples. MOST Wiedzy. [Link]
-
Waters Corporation. LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. [Link]
-
Lee, D., et al. (2023). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. Drug Testing and Analysis, 15(10), 1168-1178. [Link]
-
Chèze, M., et al. (2012). Direct quantitative analysis of benzodiazepines, metabolites, and analogs in diluted human urine by Rapid resolution liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 903, 114-121. [Link]
-
Akerman, K. K., et al. (1996). Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction. Clinical chemistry, 42(9), 1412-1416. [Link]
-
Smink, B. E., et al. (2004). Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography. Journal of Chromatography B, 811(1), 13-20. [Link]
-
Pharmaffiliates. 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. [Link]
-
Pharmaffiliates. 1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one. [Link]
-
Waters Corporation. Quantitative Analysis of 21 Benzodiazepine Drugs, Zolpidem and Zopiclone in Serum Using UPLC-MS/MS. [Link]
-
Washington State Patrol. CONFIRMATION OF SELECT BENZODIAZEPINES AND ZOPICLONE BY LIQUID CHROMATOGRAPHY/AJS – TANDEM MASS SPECTROMETRY. [Link]
-
SCIEX. A Fast and Sensitive LC/MS/MS Method for the Quantitation and Confirmation of 30 Benzodiazepines and Nonbenzodiazepine Hypnotics. [Link]
Sources
- 1. gtfch.org [gtfch.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nist.gov [nist.gov]
- 5. lcms.cz [lcms.cz]
- 6. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. waters.com [waters.com]
A Comparative Guide to the Synthesis and Validation of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of synthetic routes for 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, a key scaffold in medicinal chemistry. We will delve into the mechanistic rationale behind common synthetic strategies, offer detailed experimental protocols, and present a comprehensive framework for the validation of the final compound.
Introduction: The Significance of the 1,5-Benzodiazepine Core
Benzodiazepines are a critical class of heterocyclic compounds renowned for their diverse pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties.[1][2][3][4] The 1,5-benzodiazepine framework, in particular, serves as a versatile precursor for the synthesis of fused-ring systems and as a privileged structure in drug discovery.[1][5][6] The successful and validated synthesis of derivatives such as 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is paramount for the exploration of new therapeutic agents.
This guide will focus on the most prevalent synthetic approach: the condensation of o-phenylenediamine with a suitable ketone, and compare it with an alternative catalytic system.
Part 1: Synthesis of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
The cornerstone of 1,5-benzodiazepine synthesis lies in the acid-catalyzed condensation reaction between o-phenylenediamine and a ketone.[2] This reaction proceeds through a cascade of nucleophilic attacks and dehydrations to form the seven-membered ring.
Method 1: Zeolite H-MCM-22 Catalyzed Synthesis
This method employs a solid acid catalyst, H-MCM-22, offering advantages such as high selectivity, mild reaction conditions, and catalyst recyclability.[1][7] The porous structure and acidic sites of the zeolite facilitate the condensation process efficiently.[1]
Reaction Mechanism: The reaction is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl group of butan-2-one, catalyzed by the acidic sites of H-MCM-22. This is followed by a series of intramolecular cyclizations and dehydrations to yield the final 1,5-benzodiazepine ring system.[2]
Experimental Protocol:
-
To a stirred solution of o-phenylenediamine (1 mmol, 108.1 mg) in acetonitrile (4 mL), add butan-2-one (2.5 mmol, 180.3 mg).
-
Add H-MCM-22 (100 mg) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 10% ethyl acetate in hexane. The disappearance of the o-phenylenediamine spot indicates the completion of the reaction.[1]
-
Upon completion, filter the catalyst from the reaction mixture.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Caption: Workflow for the H-MCM-22 catalyzed synthesis.
Method 2: Phenylboronic Acid Catalyzed Synthesis
An alternative approach utilizes phenylboronic acid as a mild and efficient Lewis acid catalyst.[3] This method often requires reflux conditions to achieve good to excellent yields.
Reaction Mechanism: Phenylboronic acid activates the carbonyl group of the ketone, facilitating the nucleophilic attack by the amino group of o-phenylenediamine. The subsequent steps of diimine formation, tautomerization to an enamine, and intramolecular cyclization lead to the desired benzodiazepine product.[3]
Experimental Protocol:
-
In a round-bottom flask, combine o-phenylenediamine (1 mmol, 108.1 mg), butan-2-one (2.5 mmol, 180.3 mg), and phenylboronic acid (20 mol%, 24.4 mg) in acetonitrile (15 mL).
-
Reflux the mixture and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (10 mL) and extract with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Comparative Analysis of Synthetic Methods
| Parameter | Method 1: H-MCM-22 | Method 2: Phenylboronic Acid |
| Catalyst | Solid, recyclable zeolite[1] | Homogeneous Lewis acid[3] |
| Reaction Conditions | Room temperature[1][7] | Reflux[3] |
| Reaction Time | 1-3 hours[1][7] | Varies (monitored by TLC)[2] |
| Yield | Good to excellent[1][7] | Good to excellent (82-91%)[3] |
| Workup | Simple filtration of catalyst[1] | Aqueous workup and extraction[3] |
| Advantages | Mild conditions, catalyst reusability[1] | High yields, readily available catalyst[3] |
| Disadvantages | Catalyst preparation may be required | Higher temperature, aqueous workup |
Part 2: Validation of Synthesized 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.[8][9]
Analytical Techniques for Structural Elucidation and Purity Assessment
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for unambiguous structural determination.[9]
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Expected signals would include aromatic protons, methylene protons of the seven-membered ring, the methine proton at C3, the methyl group at C3, and the NH protons.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The spectrum would display signals for the aromatic carbons, the methylene carbons, the methine carbon, and the methyl carbon.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include N-H stretching and C-N stretching bands.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation.[10] The molecular ion peak should correspond to the calculated molecular weight of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound.[8][11] A single, sharp peak in the chromatogram indicates a high degree of purity.
Caption: Workflow for the validation of the synthesized compound.
Conclusion
The synthesis of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine can be effectively achieved through the condensation of o-phenylenediamine and butan-2-one using various catalytic systems. The choice between a heterogeneous catalyst like H-MCM-22 and a homogeneous catalyst such as phenylboronic acid will depend on the desired reaction conditions, scalability, and purification strategy. Rigorous validation of the final product using a suite of analytical techniques is imperative to ensure its structural integrity and purity, which is a critical step for its application in further research and drug development.
References
-
Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Biomedicine and Biotechnology, 2012, 510650. [Link]
-
Kar, A., et al. (2014). Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones. Journal of Chemical Sciences, 126(5), 1465-1470. [Link]
-
Das, B., et al. (2008). Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions. Arkivoc, 2008(16), 134-141. [Link]
-
Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. Journal of Biomedicine and Biotechnology, 2012, 510650. [Link]
-
Kumari, A., Singh, R. K., & Singh, R. M. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(7), 3694-3714. [Link]
-
Kumari, A., Singh, R. K., & Singh, R. M. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(7), 3694-3714. [Link]
-
Tsuji, J. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 30(14), 1234. [Link]
-
Isocyanide-based one-pot, three- and four-component reactions for the synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines. (2021). RSC Advances, 11(52), 32885-32895. [Link]
-
Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines. (2022). International Journal of Pharmaceutical Research and Applications, 7(4), 1039-1051. [Link]
-
Kandri Rodi, Y., & Essassi, E. M. (2025). Synthetic approaches to 1,5-benzodiazepine-2,4-dione derivatives: a review. Moroccan Journal of Heterocyclic Chemistry, 23(1), 1-33. [Link]
-
Kumari, A., Singh, R. K., & Singh, R. M. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(7), 3694-3714. [Link]
-
Gnahou, L., & Adje, F. Y. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2021, 6647425. [Link]
-
A Review on Synthesis of 1,5- Benzodiazepines. (2021). International Journal of Trend in Scientific Research and Development, 5(5), 760-766. [Link]
-
Synthesis of tetrahydro-1H-benzo-1,5-diazepines. (1982). Journal of the Chemical Society, Chemical Communications, (1), 4-5. [Link]
-
Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. (2016). MOJ Toxicology, 2(6), 00044. [Link]
-
Liu, Z., Chen, W., Giulianotti, M. A., & Houghten, R. A. (2011). Solid-Phase Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[e][1][4]diazepine Derivatives. Synfacts, 2011(10), 1147. [Link]
-
Al-Obaid, A. M., et al. (2021). Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1][3]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. Molecules, 26(19), 6033. [Link]
-
Janciene, R., et al. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution. Monatshefte für Chemie / Chemical Monthly, 134(12), 1629-1639. [Link]
-
An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. (2014). Journal of Bioanalysis & Biomedicine, 6(2), 29-39. [Link]
-
Elessawy, A., El-Bastawissy, E. A., & El-Barbary, A. A. (2025). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Journal of Chemical Biology & Therapy, 10(1), 1-8. [Link]
-
Synthesis and spectral characterization of novel 1,5-benzodiazepine oxime derivatives. (2025). Journal of Molecular Structure, 1307, 137834. [Link]
-
Makwana, K., & Vyas, K. B. (2021). Development and Validation of 7-Chloro-1-Methyl-5-Phenyl-3h-1,4 Benzodiazepin-2-One By RP HPLC. International Journal for Pharmaceutical Research Scholars, 10(3), 10-17. [Link]
-
Preliminary Study of a 1,5-Benzodiazepine-Derivative Labelled with Indium-111 for CCK-2 Receptor Targeting. (2021). Molecules, 26(4), 882. [Link]
Sources
- 1. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Development and Validation of 7-Chloro-1-Methyl-5-Phenyl-3h-1,4 Benzodiazepin-2-One By RP HPLC - IJPRS [ijprs.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
For researchers and professionals in drug development, the synthesis and application of novel compounds are only half the story. The responsible management and disposal of chemical waste are paramount to ensuring a safe laboratory environment, maintaining regulatory compliance, and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, a derivative of the 1,5-benzodiazepine heterocyclic system known for its wide range of biological activities.[1][2]
The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide a clear, actionable plan for your laboratory.
The Regulatory Landscape: EPA and DEA Compliance
The disposal of any chemical, particularly a psychoactive compound derivative, is not merely a matter of laboratory best practice but of strict legal requirement.[3] In the United States, two primary federal bodies govern this process:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates all hazardous chemical waste from its point of generation to its final disposal—a framework known as "cradle-to-grave" management.[4] Your first step is to characterize the waste containing 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. While not specifically listed, it may exhibit hazardous characteristics (e.g., toxicity) and should be managed as hazardous waste.
-
Drug Enforcement Administration (DEA): As a benzodiazepine derivative, this compound may be classified as a controlled substance.[3][5] DEA regulations require that controlled substances be rendered "non-retrievable" before disposal, meaning they cannot be readily transformed back into a usable form.[5]
Due to this dual regulatory oversight, flushing this compound down the drain or discarding it in regular trash is strictly forbidden and illegal.[3][4] All disposal procedures must be coordinated through your institution's Environmental Health & Safety (EHS) department.[4]
Core Principles of Chemical Waste Management
Before any chemical treatment, the following foundational steps must be meticulously followed to ensure safety and compliance.
Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions.[4][6]
-
Isolate: Waste containing 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine must be kept separate from other waste streams.[3]
-
Use Appropriate Containers: Store chemical waste in containers that are in good condition and compatible with the waste material.[4][7][8] Plastic containers are often preferred over glass to minimize the risk of breakage.[4] Ensure lids are securely sealed when not in use.[7][8]
Labeling: The Key to Communication
Clear and accurate labeling is an OSHA requirement and essential for safety.[6][9] Every hazardous waste container must be clearly labeled with:
-
The full, unabbreviated chemical name: "3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine" . For mixtures, all constituents must be listed.[4][8]
-
The date of waste generation.[4]
-
The location of origin (e.g., lab room number).[4]
-
Appropriate hazard pictograms.[4]
Accumulation in a Satellite Accumulation Area (SAA)
Waste should be stored in a designated SAA at or near the point of generation and under the control of the laboratory personnel generating the waste.[3][8] The EPA sets specific limits on the volume of waste that can be stored in an SAA.[3]
Disposal Workflow: A Decision-Making Diagram
The following diagram illustrates the logical flow for the proper management and disposal of 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine waste.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mancomm.com [mancomm.com]
- 7. osha.com [osha.com]
- 8. research.columbia.edu [research.columbia.edu]
- 9. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
